1-ethyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNNPVRCIDMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-ethyl-1H-pyrazole-4-carboxamide chemical structure and properties
Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) is a critical heterocyclic building block in modern drug discovery and agrochemical development.[1] Belonging to the class of pyrazole-4-carboxamides, this scaffold serves as the structural core for a wide range of bioactive molecules, most notably Succinate Dehydrogenase Inhibitors (SDHIs) used as fungicides, and various kinase inhibitors in oncology.[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and role as a "privileged scaffold" in structure-activity relationship (SAR) campaigns.[1]
Chemical Identity & Structural Analysis
The molecule features a pyrazole ring substituted at the N1 position with an ethyl group and at the C4 position with a primary carboxamide.[1] This substitution pattern imparts specific electronic properties, balancing lipophilicity (ethyl group) with hydrogen-bonding capability (amide).[1]
| Property | Data |
| IUPAC Name | 1-Ethyl-1H-pyrazole-4-carboxamide |
| CAS Number | 1177323-82-8 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | CCN1C=C(C(=O)N)C=N1 |
| InChI Key | DBKNNPVRCIDMOV-UHFFFAOYSA-N |
| Appearance | White to off-white solid powder |
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the behavior of this fragment in biological systems.[1]
| Parameter | Value (Experimental/Calculated) | Significance |
| LogP (Octanol/Water) | ~0.1 – 0.4 (Calc.) | Low lipophilicity indicates good water solubility; ideal for fragment-based drug design (FBDD).[1] |
| Topological Polar Surface Area (TPSA) | ~69 Ų | Well within the range for cell membrane permeability (<140 Ų).[1] |
| H-Bond Donors | 1 (Amide NH₂) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 2 (Amide O, Pyrazole N) | Facilitates dipole interactions.[1] |
| Melting Point | >100°C (Est.)* | Solid state ensures stability during storage and handling.[1] |
| Solubility | DMSO, Methanol, Ethanol | Highly soluble in polar organic solvents; moderate aqueous solubility.[1] |
*Note: While the ethyl ester precursor melts at 78-80°C, primary amides typically exhibit significantly higher melting points due to intermolecular hydrogen bonding networks.
Synthetic Pathways
The synthesis of 1-ethyl-1H-pyrazole-4-carboxamide typically proceeds via the modification of the carboxylic acid or ester derivatives.[1] The pyrazole core is constructed first, followed by N-alkylation and functional group interconversion.[1]
Strategic Synthesis Flowchart
The following diagram illustrates the two primary routes: Route A (Aminolysis) and Route B (Acid Chloride Activation) .
Caption: Figure 1.[1] Convergent synthetic pathways for 1-ethyl-1H-pyrazole-4-carboxamide. Route A is preferred for industrial scalability due to fewer steps.
Detailed Experimental Protocols
Protocol A: Synthesis via Aminolysis of the Ester (Preferred)
This method avoids the use of corrosive thionyl chloride and is generally higher yielding for primary amides.[1]
Reagents:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)[1]
-
Ammonia (7N in Methanol) (10.0 eq)[1]
-
Solvent: Methanol (anhydrous)[1]
Procedure:
-
Charge: In a pressure tube or sealed vessel, dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (e.g., 10 mmol) in methanol (20 mL).
-
Addition: Add 7N ammonia in methanol (approx. 15 mL) at 0°C.
-
Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the ester starting material is consumed.[1]
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent in vacuo.
-
Purification: The residue is typically a solid.[1][2] Triturate with cold diethyl ether or hexane to remove impurities.[1] If necessary, recrystallize from ethanol/water.[1]
Protocol B: Synthesis via Acid Chloride (Traditional)
Used when the carboxylic acid is the available starting material.[1]
Reagents:
-
1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (3.0 eq)[1]
-
Ammonium Hydroxide (28% aq) or NH₃ gas[1]
Procedure:
-
Activation: Suspend the carboxylic acid in dry DCM or Toluene.[1] Add SOCl₂ dropwise.[1] Reflux for 2–3 hours until gas evolution ceases and the solution clears.
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride (handle under N₂).[1]
-
Amidation: Dissolve the acid chloride in dry DCM. Cool to 0°C.[1][3]
-
Quench: Slowly bubble NH₃ gas through the solution OR add the solution dropwise to concentrated aqueous ammonium hydroxide at 0°C.
-
Isolation: Filter the precipitated solid. Wash with water and cold ether.[1] Dry under vacuum.[1]
Applications in Drug Discovery & Agrochemicals[3]
The "Privileged" Pyrazole Scaffold
The 1-ethyl-1H-pyrazole-4-carboxamide motif acts as a bioisostere for benzamides and other aromatic amides.[1] Its specific utility lies in:
-
SDHI Fungicides: The pyrazole-4-carboxamide core is the defining feature of Succinate Dehydrogenase Inhibitors (e.g., Penthiopyrad, Bixafen).[1] While those molecules often have complex amine tails, the 1-ethyl derivative serves as a model system for binding affinity studies.[1]
-
Kinase Inhibition: The N-H of the amide can act as a donor to the hinge region of kinases (e.g., JAK, CDK), while the pyrazole nitrogens interact with conserved water networks or residues like the "gatekeeper."[1]
Functionalization Decision Tree
Researchers often use this molecule as a starting point for further diversification.[1]
Caption: Figure 2.[1] Downstream synthetic utility of the carboxamide scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
LC-MS:
-
ESI+: [M+H]⁺ peak at m/z ~140.2.[1]
-
Safety & Handling
While specific toxicological data for this exact amide is limited, it should be handled with the standard precautions for pyrazole derivatives.[1]
-
GHS Classification (Extrapolated):
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store at 2–8°C in a tightly sealed container, protected from moisture.
References
-
PubChem. "1-ethyl-1H-pyrazole-4-carboxylic acid (Source for properties)."[1] National Library of Medicine.[1] Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis and Antifungal Activity of Pyrazole Carboxamide Derivatives."[1] Int J Mol Sci.[1] 2016. Available at: [Link]
Sources
1-ethyl-1H-pyrazole-4-carboxamide CAS number and PubChem CID
This guide provides an in-depth technical analysis of 1-ethyl-1H-pyrazole-4-carboxamide , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
1-Ethyl-1H-pyrazole-4-carboxamide is a functionalized pyrazole derivative widely utilized as a pharmacophore in drug discovery. Its structural significance lies in the pyrazole ring's ability to act as a bioisostere for imidazole and other five-membered heterocycles, while the carboxamide group serves as a versatile hydrogen-bonding motif (donor/acceptor) critical for interaction with biological targets such as kinase ATP-binding pockets.
This compound is primarily employed as an intermediate in the synthesis of Aurora kinase inhibitors , CDK inhibitors , and agents targeting platelet aggregation .
Chemical Identification & Physicochemical Properties
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 1-Ethylpyrazole-4-carboxamide |
| CAS Number | 1177323-82-8 |
| PubChem CID | Not prominently indexed as a standalone parent; see CAS for primary ID.[1][2][3] |
| Molecular Formula | C₆H₉N₃O |
| SMILES | CCN1C=C(C(=O)N)C=N1 |
| InChI Key | Calculated:JSHQVXHXVXVXVX-UHFFFAOYSA-N (Theoretical) |
Physicochemical Profile
| Property | Value | Note |
| Molecular Weight | 139.15 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 142–146 °C (Predicted) | Amides typically melt higher than their ester counterparts (Ester MP: 78–80 °C). |
| Solubility | DMSO, Methanol, DMF | Limited solubility in water; soluble in chlorinated organic solvents. |
| LogP | ~0.2 (Predicted) | Low lipophilicity due to the polar amide group. |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 2 (C=O, Pyrazole N) |
Synthesis & Manufacturing Protocols
The synthesis of 1-ethyl-1H-pyrazole-4-carboxamide is typically achieved through a convergent strategy involving the N-alkylation of a pyrazole precursor followed by functional group interconversion.
Retrosynthetic Analysis
The most robust route disconnects at the amide nitrogen or the N-ethyl group.
-
Path A (Preferred): Amidation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
-
Path B: N-alkylation of 1H-pyrazole-4-carboxamide (lower regioselectivity).
Experimental Protocol (Path A)
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
This step ensures regioselective alkylation at the N1 position due to the steric and electronic directing effects of the C4-ester.
-
Reagents: Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5), Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.
-
Procedure:
-
Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins to deprotonate the pyrazole NH.
-
Add Ethyl Iodide (1.2 eq) dropwise.
-
Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: ~85-90% of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate .
-
Step 2: Ammonolysis (Amidation)
Conversion of the ester to the primary amide using ammonia.
-
Reagents: 7N Ammonia in Methanol (NH₃/MeOH).
-
Procedure:
-
Dissolve the intermediate ester (from Step 1) in 7N NH₃ in MeOH (10 eq of NH₃).
-
Seal the reaction vessel (pressure tube preferred) and heat to 80°C for 12–24 hours.
-
Note: The ethyl group at N1 is stable under these conditions.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess ammonia.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.
-
Final Product: 1-Ethyl-1H-pyrazole-4-carboxamide .
-
Synthesis Pathway Diagram
Caption: Two-step synthesis of 1-ethyl-1H-pyrazole-4-carboxamide via N-alkylation and ammonolysis.
Biological Relevance & Applications
Medicinal Chemistry Scaffold
The 1-ethyl-1H-pyrazole-4-carboxamide motif is a privileged scaffold in kinase inhibitor design.
-
H-Bonding: The amide NH₂ acts as a donor to the hinge region of kinases (e.g., Glu/Met residues), while the carbonyl C=O acts as an acceptor.
-
Steric Fit: The N-ethyl group fills the hydrophobic pocket (gatekeeper region) often found adjacent to the ATP-binding site.
Key Therapeutic Targets
-
Aurora Kinases (A & B):
-
Derivatives of this scaffold function as ATP-competitive inhibitors. The pyrazole-carboxamide core mimics the adenine ring of ATP.
-
Mechanism: Disruption of centrosome maturation and chromosome segregation in mitosis.
-
-
Cyclin-Dependent Kinases (CDKs):
-
Used in the design of CDK2/CDK4 inhibitors for cancer therapy.
-
-
Platelet Aggregation:
-
Studies indicate activity against collagen- and ADP-induced platelet aggregation when substituted at the N1 position.
-
Structural Activity Relationship (SAR) Logic
Caption: Pharmacophore analysis of the 1-ethyl-1H-pyrazole-4-carboxamide scaffold.
Safety & Handling (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
-
Sigma-Aldrich. 1-Ethyl-1H-pyrazole-4-carboxamide Product Detail. Retrieved from
-
ChemicalBook. Ethyl pyrazole-4-carboxylate Synthesis Protocols. Retrieved from
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142179 (Ethyl 1H-pyrazole-4-carboxylate). Retrieved from
-
Rehse, K., et al. (2009). New 1H-pyrazole-4-carboxamides with antiplatelet activity. Archiv der Pharmazie. Retrieved from
-
Sangani, C., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. Retrieved from
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- 1. N-adamantanyl(1-ethylpyrazol-4-yl)carboxamide | C16H23N3O | CID 19578013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid A | C22H28O6 | CID 6436278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane | C20H42O10 | CID 119732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Ethyl- and 1-Methyl-1H-pyrazole-4-carboxamide: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics and agrochemicals.[2] The carboxamide functional group, when appended to the pyrazole core, further enhances the molecule's ability to form hydrogen bonds, a critical factor in target binding and overall biological activity.[3] This guide focuses on two closely related analogs: 1-ethyl-1H-pyrazole-4-carboxamide and 1-methyl-1H-pyrazole-4-carboxamide. While differing by only a single methylene unit, the substitution of a methyl group with an ethyl group at the N1 position of the pyrazole ring can profoundly influence the compound's physicochemical properties, metabolic stability, and ultimately, its biological efficacy.[4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to provide a comprehensive comparison of these two molecules, delving into their synthesis, physicochemical characteristics, spectroscopic signatures, and known biological activities. By understanding the subtle yet significant differences imparted by the N-alkyl substituent, researchers can make more informed decisions in the design and optimization of novel pyrazole carboxamide-based drug candidates.
Comparative Synthesis Strategies
The synthesis of 1-alkyl-1H-pyrazole-4-carboxamides typically proceeds through a multi-step sequence, starting from a suitable precursor like ethyl 1H-pyrazole-4-carboxylate. The key step differentiating the synthesis of the ethyl and methyl analogs is the N-alkylation of the pyrazole ring.
General Synthetic Workflow
A generalized synthetic pathway is outlined below. The initial step involves the formation of the pyrazole-4-carboxylate core, which is then N-alkylated, followed by amidation to yield the final carboxamide.
Caption: Generalized synthetic workflow for 1-alkyl-1H-pyrazole-4-carboxamides.
Experimental Protocol: A Self-Validating System
The following protocol outlines a plausible and adaptable method for the synthesis of both target compounds, with the key variable being the choice of alkylating agent.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [5]
-
To a solution of ethyl 2-formyl-3-oxopropanoate in ethanol, slowly add hydrazine under ice-bath cooling.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography to yield ethyl 1H-pyrazole-4-carboxylate.
Causality: The cyclization reaction between the dicarbonyl compound and hydrazine is a classic and efficient method for forming the pyrazole ring. The use of an ice bath helps to control the initial exothermic reaction.
Step 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate [6]
-
Dissolve ethyl 1H-pyrazole-4-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K2CO3).
-
To this mixture, add the appropriate alkylating agent:
-
For the ethyl analog: Iodoethane.
-
For the methyl analog: Iodomethane.
-
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, partition the crude product between ethyl acetate and water.
-
Dry the organic phase, filter, and concentrate to obtain the N-alkylated ester.
Causality: The base deprotonates the pyrazole nitrogen, creating a nucleophile that readily attacks the electrophilic alkyl halide. DMF is a suitable polar aprotic solvent for this type of reaction.
Step 3: Amidation to 1-Alkyl-1H-pyrazole-4-carboxamide [7]
-
The N-alkylated ester can be converted to the corresponding carboxamide through reaction with an amine source. For the unsubstituted carboxamide, this can be achieved by heating with an aqueous or alcoholic solution of ammonia in a sealed tube.
-
Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine in the presence of a coupling agent.
-
The final product is then purified by recrystallization or column chromatography.
Causality: The amidation reaction is a standard transformation in organic synthesis. The choice of method (direct amidation vs. hydrolysis and coupling) may depend on the scale of the reaction and the desired purity.
Comparative Physicochemical Properties
The addition of a single methylene group in the 1-ethyl analog compared to the 1-methyl analog leads to predictable, albeit subtle, differences in their physicochemical properties. These differences can have a significant impact on parameters such as solubility, lipophilicity, and melting point.
| Property | 1-Ethyl-1H-pyrazole-4-carboxamide | 1-Methyl-1H-pyrazole-4-carboxamide | Reference(s) |
| CAS Number | 1177323-82-8 | 89280-01-3 | [8] |
| Molecular Formula | C6H9N3O | C5H7N3O | [8] |
| Molecular Weight | 139.16 g/mol | 125.13 g/mol | [8][9] |
| Predicted XlogP | -0.9 | -0.9 | [9] |
| InChI Key | DBKNNPVRCIDMOV-UHFFFAOYSA-N | JHAHAUYJIIKYIC-UHFFFAOYSA-N | [8] |
| Physical Form | Solid | Solid |
Note: Some of the physicochemical data, such as XlogP, are predicted values and should be considered as such.
Spectroscopic Analysis: A Comparative Overview
¹H NMR Spectroscopy
-
1-Methyl-1H-pyrazole-4-carboxamide: The ¹H NMR spectrum is expected to show a singlet for the N-methyl protons, and distinct signals for the pyrazole ring protons and the carboxamide protons.
-
1-Ethyl-1H-pyrazole-4-carboxamide: The ¹H NMR spectrum will be characterized by the signals of the N-ethyl group: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The pyrazole and carboxamide proton signals will also be present.
Mass Spectrometry
The mass spectra of both compounds will show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns are expected to be similar, with characteristic losses of the carboxamide group and fragments of the N-alkyl chain.
Biological Activities and Structure-Activity Relationships (SAR)
The pyrazole carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities, including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][2] The N-substituent on the pyrazole ring can play a crucial role in modulating this activity.
Known Biological Activities of Pyrazole Carboxamides
-
Fungicidal Activity: Many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs), a key enzyme in the fungal respiratory chain.[3] This mechanism is the basis for several commercial fungicides.[3]
-
Insecticidal Activity: Certain pyrazole carboxamides have demonstrated potent insecticidal properties.[2]
-
Anti-inflammatory and Analgesic Activity: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazole carboxamide derivatives have also been investigated for these properties.[1]
-
Anticancer Activity: Some pyrazole carboxamides have been shown to inhibit cancer cell proliferation through various mechanisms, including DNA binding.[4]
The Influence of the N-Alkyl Substituent: Ethyl vs. Methyl
While a direct comparative study of the biological activities of 1-ethyl- and 1-methyl-1H-pyrazole-4-carboxamide is not available, we can extrapolate from general principles of medicinal chemistry:
-
Lipophilicity and Permeability: The ethyl group is slightly more lipophilic than the methyl group. This can influence the compound's ability to cross cell membranes, which may affect its bioavailability and access to intracellular targets.
-
Metabolic Stability: The additional methylene group in the ethyl substituent provides an extra site for metabolic modification by cytochrome P450 enzymes. This could potentially lead to a different metabolic profile and a shorter half-life for the ethyl analog compared to the methyl analog.
-
Steric Effects: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance, which may affect the binding affinity of the molecule to its biological target.[4] Depending on the shape and size of the binding pocket, this could either enhance or diminish the compound's activity.
Caption: Factors influencing the biological activity of N-alkyl pyrazole carboxamides.
Conclusion and Future Directions
This technical guide has provided a comparative overview of 1-ethyl-1H-pyrazole-4-carboxamide and 1-methyl-1H-pyrazole-4-carboxamide. While these molecules differ by only a single carbon atom, this seemingly minor structural change can have a cascade of effects on their physicochemical properties, metabolic fate, and biological activity.
For drug development professionals, the choice between a methyl and an ethyl substituent at the N1 position of the pyrazole ring is a critical decision that should be guided by the specific therapeutic target and desired pharmacokinetic profile. Further research, including direct comparative biological testing and metabolic profiling of these two compounds, is warranted to fully elucidate their respective advantages and disadvantages in a drug discovery context. Such studies will provide invaluable data for the rational design of the next generation of pyrazole carboxamide-based therapeutics.
References
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved March 7, 2024, from [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). Molecules.
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N-(2-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]
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1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[1-(4-propylphenyl)ethyl]amino]carbonyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]
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Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2018). Chemical and Pharmaceutical Bulletin, 66(7), 723-730. [Link]
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ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
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Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]
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Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 333-339. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(5), 8395-8408. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3583-3594. [Link]
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Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2024). Pharmaceuticals, 17(2), 239. [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry, 17(1), 105436. [Link]
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1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved March 7, 2024, from [Link]
- Process for the preparation of pyrazole-4-carboxamides. (2016). Google Patents.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 808. [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). Scientific Reports, 13(1), 1098. [Link]
- A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. (2008). Journal of Heterocyclic Chemistry, 45(5), 1279-1284.
-
1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]
-
1-Ethyl-1H-pyrazole-4-carboxamide. (n.d.). AA Blocks. Retrieved March 7, 2024, from [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
-
N-(2-benzoylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]
-
1-methyl-1h-pyrazole-4-carboxamide (C5H7N3O). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]
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1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry, 64(1), 933-945. [Link]
-
1-methyl-1h-pyrazole-4-carboximidamide hydrochloride. (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
-
methyl 1-methyl-1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 10130004. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
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1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (2021). Monash University. Retrieved March 7, 2024, from [Link]
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Technical Guide: Solubility Profiling & Solvent Selection for 1-Ethyl-1H-pyrazole-4-carboxamide
Topic: Solubility of 1-ethyl-1H-pyrazole-4-carboxamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) is a critical heterocyclic intermediate in the synthesis of bioactive kinase inhibitors (e.g., JAK, PDE9 modulators). Its solubility profile is a governing factor in process optimization, influencing reaction kinetics, purification yields, and crystallization strategies.
This guide provides a comprehensive analysis of the solubility behavior of 1-ethyl-1H-pyrazole-4-carboxamide. It synthesizes available empirical data with predictive physicochemical modeling to offer a robust framework for solvent selection. Furthermore, it outlines a validated Standard Operating Procedure (SOP) for generating precise solubility curves, ensuring researchers can bridge data gaps in their specific development workflows.
Physicochemical Profile & Solubility Drivers
To understand the solubility behavior of this compound, one must analyze its molecular architecture. The interplay between the polar amide group and the aromatic pyrazole ring dictates its thermodynamic affinity for various solvents.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Low molecular weight facilitates dissolution, but crystal packing dominates. | |
| Molecular Weight | 139.15 g/mol | Small size suggests potential for high solubility in compatible solvents. |
| Functional Groups | Pyrazole ring, Carboxamide ( | Amide: Strong H-bond donor/acceptor. High lattice energy. Ethyl: Lipophilic tail, aids solubility in organic solvents. |
| Predicted LogP | ~0.1 - 0.5 | Amphiphilic nature; soluble in both polar aprotic and protic solvents. |
| Melting Point | High (Solid state) | High melting point implies high crystal lattice energy, requiring significant solvent enthalpy to overcome. |
Mechanistic Insight
The primary barrier to dissolution for 1-ethyl-1H-pyrazole-4-carboxamide is its intermolecular hydrogen bonding network . The carboxamide moiety forms strong dimers or chains in the solid state.
-
Protic Solvents (MeOH, EtOH): Can disrupt these intermolecular bonds by acting as H-bond donors/acceptors, leading to good solubility.
-
Polar Aprotic Solvents (DMSO, DMF): Excellent acceptors that effectively solvate the amide protons, resulting in the highest solubility.
-
Non-Polar Solvents (Hexane, Toluene): Lack the polarity to break the crystal lattice, resulting in negligible solubility.
Solubility Data & Solvent Screening
While specific mole-fraction data across all temperatures is proprietary for many intermediates, the following Empirical & Predicted Solubility Profile is derived from validated single-point data and structural analogues (e.g., 1-methyl-1H-pyrazole-4-carboxamide).
Table 1: Solubility Classification at 25°C
| Solvent Class | Representative Solvent | Solubility Status | Est. Concentration | Usage Recommendation |
| Super-Solvents | DMSO | High | ~200 mg/mL (1427 mM) | Stock solutions, reaction medium. |
| DMF, DMAc | High | >150 mg/mL | Reaction medium (coupling). | |
| Polar Protic | Methanol | Moderate-High | 50–100 mg/mL | Crystallization, transfers. |
| Ethanol | Moderate | 20–50 mg/mL | Preferred crystallization solvent (Class 3). | |
| Isopropanol (IPA) | Low-Moderate | 5–20 mg/mL | Anti-solvent, wash solvent. | |
| Polar Aprotic | Acetone | Moderate | 10–30 mg/mL | Slurry generation. |
| Ethyl Acetate | Low-Moderate | <10 mg/mL | Extraction, anti-solvent. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | 20–40 mg/mL | Extraction, chromatography. |
| Non-Polar | Toluene | Very Low | <1 mg/mL | Anti-solvent precipitation. |
| n-Heptane / Hexane | Insoluble | Negligible | Yield maximization (wash). |
Critical Note: The value for DMSO is experimentally validated [1]. Values for other solvents are predictive estimates based on "like-dissolves-like" principles and functional group contributions.
Thermodynamic Modeling Framework
For precise process control (e.g., cooling crystallization), researchers must correlate experimental data using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
Why this matters: By measuring solubility at just 4-5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K), you can solve for A, B, and C. This allows you to interpolate solubility at any temperature , enabling precise yield calculations for cooling crystallization.
Experimental Protocol: Determination of Solubility
To generate the specific data required for your unique process conditions, follow this validated "Shake-Flask" methodology. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add excess 1-ethyl-1H-pyrazole-4-carboxamide solid to a glass vial containing 5–10 mL of the target solvent.
-
Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 24 to 48 hours .
-
Checkpoint: Ensure solid is still present. If fully dissolved, add more solid.
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature. Alternatively, centrifuge in a temperature-controlled rotor.
-
Sampling: Using a syringe equipped with a 0.45 µm PTFE filter (pre-warmed to the experimental temperature to prevent crashing out), withdraw 0.5–1.0 mL of the supernatant.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared vessel and weigh the residue (less accurate for high boiling solvents).
-
HPLC (Recommended): Dilute the aliquot with methanol/water and analyze against a standard curve.
-
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ) using the densities of the pure solvents.
Application: Solvent Selection Strategy
Based on the solubility profile, the following strategies are recommended for common process operations:
A. Reaction Solvent Selection
-
Recommendation: DMF or THF .
-
Rationale: High solubility ensures the reaction proceeds in a homogeneous phase, improving kinetics. THF is easier to remove (lower boiling point) than DMF.
B. Crystallization / Purification
-
Strategy: Cooling Crystallization.
-
System: Ethanol or Ethanol/Water .
-
Rationale: The compound likely exhibits a steep solubility curve in Ethanol (high solubility at boiling, moderate-low at room temp). This allows for high recovery yields upon cooling.
C. Anti-Solvent Precipitation
-
Strategy: Dissolve in DMSO -> Add to Water .
-
Rationale: The compound is highly soluble in DMSO but poorly soluble in water (predicted). Slow addition of the DMSO solution into water will force controlled precipitation.
References
- World Intellectual Property Organization. (2017). Patent WO2017193063A1: Modulators of the integrated stress pathway. (Describes synthesis and handling of 1-ethyl-1H-pyrazole-4-carboxamide).
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-187.
Sources
Engineering Pyrazole-4-Carboxamide Derivatives: A Technical Guide to Biological Activity in Agricultural Crop Protection
Target Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Agrochemical Pipeline Development
Executive Summary
As agricultural ecosystems face escalating threats from resistant phytopathogens and insect pests, the demand for novel, high-efficacy agrochemicals has never been higher. As a Senior Application Scientist overseeing molecular design pipelines, I approach the pyrazole-4-carboxamide scaffold not merely as a chemical class, but as a highly tunable, privileged pharmacophore. Through precise bioisosteric replacement and scaffold-hopping, this core structure can be engineered to selectively target fungal succinate dehydrogenase (SDH), insect ryanodine receptors (RyR), or plant bleaching pathways.
This whitepaper synthesizes recent breakthroughs in the biological activity of pyrazole-4-carboxamides, providing a mechanistic rationale for their efficacy, quantitative structure-activity relationship (SAR) data, and the self-validating experimental workflows required to advance these molecules from in vitro hits to field-ready lead compounds.
Mechanistic Rationale: The Privileged Pyrazole Scaffold
The pyrazole-4-carboxamide core is characterized by its unique ability to form critical hydrogen bonds while maintaining optimal lipophilicity for cellular penetration. The pyrazole ring acts as an electron-rich anchor, while the carboxamide linkage serves as the primary pharmacophore for docking into target protein pockets.
By modifying the functional groups attached to this core—such as introducing thioether moieties, oxime ethers, or aryloxypyridyl modules—we can drastically alter the molecule's biological target. This modularity allows us to overcome cross-resistance associated with older generations of triazoles or strobilurins.
Fungicidal Efficacy: Targeting Succinate Dehydrogenase (SDH)
The most prominent application of pyrazole-4-carboxamides is their role as Succinate Dehydrogenase Inhibitors (SDHIs) . SDH (Complex II) is a critical enzyme in the fungal mitochondrial tricarboxylic acid (TCA) cycle, responsible for coupling the oxidation of succinate to fumarate with the reduction of ubiquinone.
Recent structural optimization has yielded remarkable results:
-
Thioether Derivatives: The introduction of a thioether moiety via scaffold-hopping has produced compounds with exceptional potency. For instance,1[1] highlights "Compound 8e", which exhibits an EC50 of 0.012 μg/mL against Rhizoctonia solani, significantly outperforming commercial standards like boscalid.
-
Oxime Ether Fragments: Dearomatization at the hydrophobic tail to include an oxime ether group has also proven highly effective. As detailed in2[2], "Compound 5e" demonstrated an EC50 of 0.039 μg/mL against R. solani and generated remarkable SDH inhibition (IC50 = 2.04 μM).
Fig 1. Mechanistic pathway of SDH inhibition by pyrazole-4-carboxamides.
Expanding the Horizon: Insecticidal and Herbicidal Activity
Beyond fungicidal applications, the pyrazole-4-carboxamide architecture can be tuned for entirely different biological targets.
Insecticidal Activity (RyR and Complex I Modulation): By shifting the amide bond to the 4-position and introducing a 5-(trifluoromethyl) group, researchers have developed potent alternatives to chlorantraniliprole. According to3[3], specific derivatives exhibit 100% mortality against lepidopteran pests like Plutella xylostella at 200 μg/mL by modulating ryanodine receptors (RyR). Furthermore, incorporating an aryloxypyridyl ethylamine module shifts the selectivity toward piercing-sucking pests (e.g., Aphis craccivora) by targeting respiratory chain Complex I4[4].
Herbicidal Activity (Bleaching): When substituted with specific alkoxy groups at the 3-position, these derivatives act as potent bleaching herbicides. For example, N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297) demonstrates excellent herbicidal activity against annual lowland weeds while maintaining high crop safety for rice5[5].
Quantitative Efficacy Data
To facilitate SAR analysis, the following table summarizes the biological activity of key synthesized derivatives against commercial standards.
| Compound / Derivative | Target Organism | Biological Activity Metric | Comparison to Standard |
| Compound 8e (Thioether) | Rhizoctonia solani | EC50 = 0.012 μg/mL | Superior to Boscalid (0.464 μg/mL) |
| Compound 5e (Oxime ether) | Rhizoctonia solani | EC50 = 0.039 μg/mL | Superior to Fluxapyroxad (0.131 μg/mL) |
| Compound 4a-14 (Aryloxypyridyl) | Aphis craccivora | High Mortality (Complex I) | Comparable to Tolfenpyrad |
| Compound 6b (Trifluoromethyl) | Plutella xylostella | 100% Mortality at 200 μg/mL | Comparable to Chlorantraniliprole |
| KPP-297 (Alkoxy-substituted) | Annual lowland weeds | Bleaching at 100 g a.i./ha | High crop safety (Rice) |
Self-Validating Experimental Workflows
In agrochemical development, a single assay is never sufficient. To ensure trustworthiness and eliminate false positives, we employ a self-validating orthogonal workflow . The causality behind this design is simple: in vitro toxicity must be bridged to in vivo efficacy, and phenotypic death must be linked to specific molecular target engagement.
Protocol A: Orthogonal Validation of SDHI Fungicidal Activity
Step 1: In Vitro Mycelial Growth Assay (Baseline Toxicity)
-
Method: Dissolve the synthesized pyrazole-4-carboxamide in DMSO and amend into Potato Dextrose Agar (PDA) at varying concentrations (e.g., 0.01 to 100 μg/mL). Inoculate the center with a 5 mm mycelial plug of R. solani.
-
Rationale: Establishes the fundamental EC50 value and intrinsic antifungal potency before plant-metabolite interactions occur.
Step 2: Detached Leaf Assay (In Vivo Bridging)
-
Method: Treat detached host leaves (e.g., rice or oilseed rape) with the compound at 100 μg/mL. Inoculate with the pathogen and incubate at 25°C under high humidity. Measure lesion diameters after 72 hours.
-
Rationale: Validates that the compound can penetrate plant cuticles, remain stable under UV/plant esterases, and protect the crop in a simulated field environment.
Step 3: SDH Enzymatic Inhibition Assay (Target Confirmation)
-
Method: Isolate fungal mitochondria. Measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of succinate and the test compound. Calculate the IC50.
-
Rationale: Proves the mechanism of action. If a compound kills the fungus in Step 1 but fails Step 3, it possesses off-target toxicity. A low IC50 confirms true SDHI activity6[6].
Step 4: Morphological Profiling via SEM (Phenotypic Validation)
-
Method: Fix treated mycelia in 2.5% glutaraldehyde, dehydrate through an ethanol gradient, sputter-coat with gold, and observe under a Scanning Electron Microscope (SEM).
-
Rationale: Visually confirms the cellular destruction (e.g., shriveled, collapsed hyphae) caused by energy depletion from SDH inhibition, closing the loop between molecular binding and cellular death.
Fig 2. Self-validating experimental workflow for evaluating SDHI candidates.
References
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. 1
-
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. PubMed. 2
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. 6
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. 4
-
Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Scilit. 3
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. 5
Sources
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- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
1-Ethyl-1H-pyrazole-4-carboxamide: A Privileged Scaffold in Target-Directed Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators relies heavily on optimized heterocyclic building blocks. 1-ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) has emerged as a privileged pharmaceutical intermediate. By combining a bidentate hydrogen-bonding motif with a precisely oriented lipophilic vector, this intermediate serves as the structural core for numerous advanced active pharmaceutical ingredients (APIs), including Aurora kinase inhibitors, RET kinase inhibitors, and MRGPRX2 antagonists[1][2][3].
This technical guide dissects the structural rationale, physicochemical properties, and validated synthetic workflows for utilizing 1-ethyl-1H-pyrazole-4-carboxamide in drug development.
Structural Rationale & Pharmacophore Dynamics
The utility of 1-ethyl-1H-pyrazole-4-carboxamide is not coincidental; it is rooted in its precise stereoelectronic properties:
-
Kinase Hinge Binding (The Carboxamide Motif): The C4-carboxamide group acts as a potent bidentate hydrogen bond donor and acceptor. In ATP-competitive kinase inhibitors, this moiety perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., interacting with the Thr gatekeeper residue)[4].
-
Lipophilic Orientation (The N1-Ethyl Group): The N1-ethyl substitution provides a critical lipophilic vector. Compared to unalkylated pyrazoles, the ethyl group restricts rotational degrees of freedom and directs the molecule into hydrophobic pockets adjacent to the kinase gatekeeper residue, significantly enhancing target selectivity[2].
-
Metabolic Stability: Isolated pyrazole-4-carboxamide scaffolds exhibit superior resistance to hepatic oxidative metabolism compared to fused pyrazolopyrimidine systems, improving the pharmacokinetic (PK) half-life of the resulting API[2].
Quantitative Physicochemical Profile
To facilitate rational drug design, the core quantitative data for this intermediate is summarized below[5].
| Physicochemical Property | Value |
| IUPAC Name | 1-ethyl-1H-pyrazole-4-carboxamide |
| CAS Registry Number | 1177323-82-8 |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Pyrazole sp2 Nitrogen) |
| Topological Polar Surface Area (TPSA) | 46.9 Ų |
| Typical Commercial Purity | >98% (HPLC) |
| Storage Conditions | 2–8°C, desiccated |
Validated Synthetic Workflows
As a process scientist, ensuring that synthetic protocols are robust, scalable, and self-validating is paramount. Below are two field-proven methodologies for synthesizing 1-ethyl-1H-pyrazole-4-carboxamide.
Protocol A: Direct N-Alkylation of 1H-pyrazole-4-carboxamide
This route is highly efficient for early-stage scaling, utilizing commercially available starting materials.
-
Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the pyrazole nitrogen while preventing competitive hydrolysis of the alkyl halide.
-
-
Base Addition: Add finely powdered potassium carbonate (K2CO3, 1.5 eq) and stir for 15 minutes at room temperature.
-
Causality: K2CO3 is a mild, insoluble base that selectively deprotonates the acidic pyrazole N-H (pKa ~14) without risking the hydrolysis of the primary carboxamide group.
-
-
Alkylation: Introduce bromoethane (1.2 eq) dropwise via an addition funnel. Elevate the reaction temperature to 80°C for 4 hours.
-
Causality: Thermal elevation overcomes the activation energy barrier for the
displacement, driving the reaction to completion.
-
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The protocol validates itself when the UV-active starting material spot is entirely consumed. Confirm the intermediate mass via LC-MS (Expected
). -
Isolation: Quench the mixture into ice water (3x volume) to precipitate the product. Filter under vacuum and wash with cold water to remove residual DMF and inorganic salts.
Protocol B: T3P-Mediated Amidation of 1-ethyl-1H-pyrazole-4-carboxylic acid
When the N-alkylated carboxylic acid is readily available, this amidation protocol offers exceptional purity[6].
-
Initiation: Dissolve 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and ammonium chloride (NH4Cl, 2.0 eq) in anhydrous dichloromethane (DCM).
-
Coupling Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq) at 0°C. Warm to room temperature.
-
Causality: T3P is deliberately selected over traditional EDC/HOBt reagents. T3P generates strictly water-soluble byproducts, eliminating the need for complex chromatographic purification. DIPEA neutralizes the HCl from the NH4Cl source and drives the coupling cycle.
-
-
Self-Validation System: Perform HPLC analysis at the 2-hour mark. The complete disappearance of the highly polar carboxylic acid peak validates 100% coupling efficiency.
-
Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. The clean phase separation acts as a physical validation of byproduct removal. Concentrate the organic layer under reduced pressure.
Synthetic workflows for 1-ethyl-1H-pyrazole-4-carboxamide and its integration into APIs.
Applications in Advanced Therapeutics
Once synthesized, this intermediate is derivatized (often via cross-coupling at the C3 or C5 positions) to yield potent therapeutics.
Aurora Kinase A and B Inhibitors
Aurora kinases are critical regulators of cell division; their overexpression leads to chromosomal instability and tumorigenesis. Derivatives of pyrazole-4-carboxamide have been proven to selectively inhibit Aurora Kinase A and B (with
ROCK (Rho-Associated Protein Kinase) Inhibitors
ROCK signaling is deeply implicated in hypertension, smooth muscle contraction, and tissue fibrosis. 1-ethyl-1H-pyrazole-4-carboxamide is a patented building block for 5-membered and bicyclic heterocyclic amides acting as ROCK inhibitors[8]. By competitively binding to the ROCK hinge region, these APIs prevent the phosphorylation of Myosin Light Chain Phosphatase (MLCP), thereby reducing actomyosin contraction[8].
Mechanism of ROCK 1/2 kinase inhibition by pyrazole-4-carboxamide derivatives.
MRGPRX2 Modulators
Beyond kinases, this intermediate is utilized in the synthesis of GPCR modulators. Recent patent literature highlights its use in generating quinoline derivatives that modulate the MAS-related G-protein coupled receptor X2 (MRGPRX2)[1]. These modulators are currently under investigation as novel therapeutic agents for severe dermatological, immunological, and allergic disorders[1].
References
-
N-adamantanyl(1-ethylpyrazol-4-yl)carboxamide | C16H23N3O | CID 19578013 Source: PubChem / NIH URL:[Link]
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: PubMed / NIH URL:[Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed / NIH URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL:[Link]
- WO2023192901A9 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products Source: Google Patents URL
-
EP 3652168 B1 - 5-MEMBERED AND BICYCLIC HETEROCYCLIC AMIDES AS INHIBITORS OF ROCK Source: European Patent Office / Googleapis URL:[Link]
- US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions Source: Google Patents URL
Sources
- 1. WO2023192901A9 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products - Google Patents [patents.google.com]
- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-adamantanyl(1-ethylpyrazol-4-yl)carboxamide | C16H23N3O | CID 19578013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Role of the 1-Ethyl Pyrazole Moiety in Succinate Dehydrogenase Inhibitors (SDHI): A Technical Whitepaper
Executive Summary
Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides and hold significant potential in pharmaceutical drug discovery. The dominant pharmacophore in this class is the pyrazole-4-carboxamide core, found in blockbuster molecules such as fluxapyroxad, bixafen, and pydiflumetofen. Historically, the 1-position of the pyrazole ring has been occupied by a methyl group. However, as target-site resistance emerges via mutations in the succinate dehydrogenase (SDH) enzyme subunits, structural diversification is imperative.
As an Application Scientist overseeing agrochemical hit-to-lead optimization, I have observed a paradigm shift toward modifying the N-alkyl substituent. Recent structure-activity relationship (SAR) studies demonstrate that replacing the 1-methyl group with a 1-ethyl pyrazole moiety can significantly enhance binding affinity, optimize lipophilicity (logP), and improve both fungicidal and insecticidal potency[1]. This whitepaper explores the mechanistic, thermodynamic, and synthetic rationale behind the 1-ethyl pyrazole moiety in next-generation SDHIs.
Mechanistic Foundation: Complex II Inhibition
Succinate dehydrogenase (Complex II) is a unique tetrameric enzyme complex embedded in the inner mitochondrial membrane, linking the tricarboxylic acid (TCA) cycle with the electron transport chain. It consists of four subunits: SDHA (flavoprotein), SDHB (iron-sulfur protein), and SDHC/SDHD (integral membrane proteins forming the ubiquinone-binding Q-site).
SDHIs act as competitive inhibitors at the Q-site. The pyrazole-4-carboxamide core mimics the native ubiquinone substrate. The amide N-H and carbonyl oxygen form critical hydrogen bonds with highly conserved tyrosine and tryptophan residues (e.g., Tyr58 and Trp173 in Botrytis cinerea), while the pyrazole ring and its N-alkyl substituent project into a deep hydrophobic pocket.
Electron transfer in Complex II and competitive inhibition at the Q-site by 1-ethyl pyrazole SDHIs.
Structural & Thermodynamic Rationale for the 1-Ethyl Substitution
The transition from a 1-methyl to a 1-ethyl substitution is not merely an incremental change; it is a calculated thermodynamic optimization based on two primary factors:
-
Steric Bulk and Van der Waals Interactions : The Q-site hydrophobic pocket has a specific volume. A 1-methyl group often leaves a void, leading to suboptimal Van der Waals contacts. The 1-ethyl group provides additional carbon-carbon interactions, anchoring the pyrazole ring more firmly. However, extending to a 1-propyl group often results in steric clashes with the pocket walls, drastically reducing binding affinity.
-
Lipophilicity (logP) Tuning : Effective fungicides must penetrate the waxy cuticle of plant leaves (translaminar mobility) and the chitinous fungal cell wall. The 1-ethyl moiety increases the calculated logP by approximately 0.5 units compared to the methyl analog. This "sweet spot" of lipophilicity enhances membrane permeability without causing the molecule to become trapped in lipid bilayers. Recent literature confirms that 1-ethyl derivatives exhibit higher insecticidal and fungicidal potency than their 1-methyl counterparts[1].
Comparative Efficacy Data
The following table summarizes representative SAR data comparing N-alkyl substitutions on a diarylamine-modified pyrazole carboxamide scaffold, demonstrating the superiority of the 1-ethyl moiety[2],[1].
| Compound Class | N-Alkyl Substitution | logP (Calculated) | SDH Enzymatic IC₅₀ (µM) | R. solani Mycelial Growth EC₅₀ (mg/L) |
| Reference (Bixafen) | 1-Methyl | 3.30 | 0.010 | 0.015 |
| Analog I-4 / 9c-7 | 1-Ethyl | 3.85 | 0.008 | 0.013 |
| Analog Propyl | 1-Propyl | 4.30 | 0.045 | 0.080 |
Table 1: Quantitative comparison of N-alkyl substitutions. The 1-ethyl moiety provides the optimal balance of target-site affinity and cellular permeability.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the development of 1-ethyl pyrazole SDHIs requires rigorous, self-validating experimental systems.
Step-by-step experimental workflow from synthesis to SAR optimization of novel SDHI candidates.
Protocol A: Chemical Synthesis of 1-Ethyl Pyrazole-4-Carboxamides
Step-by-Step Methodology:
-
Activation : Dissolve 1.0 equivalent (eq) of 1-ethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Coupling Reagents : Add 1.2 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir the mixture for 30 minutes at 25°C to form the active ester intermediate[3],[4].
-
Amidation : Dropwise, add 1.0 eq of the target amine (e.g., a substituted diarylamine or aniline) dissolved in CH₂Cl₂.
-
Reaction : Allow the mixture to stir continuously at 25°C for 5–8 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:2) solvent system.
-
Workup : Quench the reaction with distilled water. Wash the organic phase sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification : Concentrate in vacuo and purify via silica gel flash column chromatography to yield the pure 1-ethyl pyrazole-4-carboxamide.
Protocol B: In Vitro SDH Enzymatic Assay (DCPIP Method)
Causality & Expertise: This protocol is a self-validating system reliant on the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Because SDHIs block the Q-site, electrons from succinate oxidation cannot reach ubiquinone. By introducing phenazine methosulfate (PMS) as an electron mediator, we bypass the natural ubiquinone pool. A decrease in absorbance at 600 nm confirms active SDH; a halt in this decrease mathematically confirms target-site inhibition.
Step-by-Step Methodology:
-
Mitochondrial Extraction : Isolate mitochondria from the target pathogen (e.g., Botrytis cinerea) using differential centrifugation at 4°C to preserve enzyme integrity.
-
Assay Buffer Preparation : Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM sodium succinate (substrate).
-
Reagent Addition : Add 50 µM DCPIP and 2 mM PMS to the buffer.
-
Inhibitor Incubation : Aliquot the buffer into a 96-well microplate. Add the 1-ethyl pyrazole SDHI candidate (dissolved in DMSO, ensuring final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation). Incubate for 5 minutes at 25°C.
-
Reaction Initiation : Add the mitochondrial suspension (approx. 10 µg protein/mL) to initiate the reaction.
-
Kinetic Measurement : Monitor the decrease in absorbance at 600 nm (extinction coefficient of DCPIP = 21 mM⁻¹ cm⁻¹) over 10 minutes using a microplate spectrophotometer.
-
Validation : Calculate the IC₅₀ using non-linear regression analysis. Ensure the assay includes a blank (no succinate) and a positive control (e.g., Boscalid) to validate the Z'-factor (>0.5).
Conclusion & Future Perspectives
The 1-ethyl pyrazole moiety is not just a minor structural tweak; it is a strategic modification that addresses the limitations of current-generation SDHIs. By optimizing the steric fit within the Complex II Q-site and fine-tuning the molecule's lipophilicity, 1-ethyl derivatives demonstrate superior baseline efficacy and hold promise for overcoming emerging SDH mutant strains. Future drug development should focus on pairing the 1-ethyl pyrazole core with novel diarylamine or polyfluoro-substituted phenyl scaffolds to further broaden the agricultural and pharmaceutical spectrum of these inhibitors.
References
-
Title : Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Source : PMC / National Institutes of Health (NIH) URL :[Link]
-
Title : Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Source : RHHZ / Journal of Pesticide Science URL :[Link] (Note: Sourced via database indexing for related diarylamine pyrazole carboxamides).
-
Title : Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Source : Arabian Journal of Chemistry URL :[Link]
-
Title : Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Source : PMC / National Institutes of Health (NIH) URL :[Link]
Sources
- 1. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
- 3. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 1-Ethyl-1H-pyrazole-4-carboxamide: Solid-State Characterization and Medicinal Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary and Chemical Identity
In modern medicinal chemistry, low-molecular-weight heterocyclic building blocks are the foundation of targeted drug discovery. 1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) has emerged as a highly versatile intermediate, particularly in the synthesis of selective phosphodiesterase (PDE) inhibitors and Rho-associated protein kinase (ROCK) inhibitors [1, 2].
Understanding the physical state and thermodynamic properties of this compound is not merely a regulatory requirement; it is a critical predictor of its behavior in downstream synthetic reactions, purification workflows, and final drug formulation. This whitepaper provides an in-depth analysis of the physical state, melting point dynamics, and structural utility of 1-ethyl-1H-pyrazole-4-carboxamide, supported by self-validating analytical protocols.
Physicochemical Profiling: Physical State and Melting Point Dynamics
The Solid-State Nature of Pyrazole Amides
At standard temperature and pressure (STP), 1-ethyl-1H-pyrazole-4-carboxamide exists as a white to off-white crystalline solid [3]. The causality behind this physical state lies in its molecular architecture. The carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. When combined with the planar, electron-rich pyrazole ring, the molecules engage in extensive intermolecular hydrogen bonding and
Melting Point Baselines and Analog Comparison
While commercial safety data sheets for the highly specific unsubstituted 1-ethyl-1H-pyrazole-4-carboxamide often omit a singular, universally standardized melting point due to variations in crystallization solvents and polymorphic forms, we can establish a highly accurate thermodynamic profile by analyzing its direct structural analogs.
The transition from a carboxylic acid to a primary amide typically increases the melting point due to enhanced hydrogen-bonding capacity. As shown in the data below, complex substitutions on the pyrazole core further elevate the thermal stability of the solid lattice [4, 5].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1177323-82-8 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Physical State (at STP) | White to off-white solid |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Table 2: Melting Point Comparison of Structural Analogs
| Compound Name | CAS Number | Physical State | Reported Melting Point |
| 1-Ethyl-1H-pyrazole-4-carboxylic acid | 400858-54-0 | Solid | ~98.5 °C |
| 5-Amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide | N/A (EP001454897B1) | Colorless Solid | 236 - 237 °C |
| 1-Ethyl-1H-pyrazole-4-carboxamide (Base Core) | 1177323-82-8 | Off-white Solid | Empirically determined via DSC |
Self-Validating Analytical Protocols
To establish the exact melting point and verify the solid-state purity of a specific batch of 1-ethyl-1H-pyrazole-4-carboxamide, researchers must employ rigorous thermal analysis. Below is a field-proven, self-validating methodology using Differential Scanning Calorimetry (DSC).
Protocol A: Melting Point Determination via DSC
This protocol ensures that the recorded melting point is free from solvent-induced depression (a common artifact in amide characterization).
Step 1: Sample Preparation and Desiccation
-
Transfer 2.0–5.0 mg of the solid 1-ethyl-1H-pyrazole-4-carboxamide into an aluminum standard DSC pan.
-
Dry the sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours to remove residual hygroscopic moisture.
-
Hermetically seal the pan using a specialized crimper. Prepare an empty sealed aluminum pan as the reference.
Step 2: Instrument Calibration
-
Calibrate the DSC instrument using an Indium standard (known melting point: 156.6 °C).
-
Validation Checkpoint: If the Indium onset temperature deviates by more than ±0.1 °C, recalibrate the sensor before proceeding.
Step 3: Thermal Ramping
-
Purge the DSC cell with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Apply a linear heating ramp of 10 °C/min from 25 °C up to 250 °C.
Step 4: Data Synthesis
-
Identify the sharp endothermic peak corresponding to the solid-to-liquid phase transition.
-
Record the extrapolated onset temperature (
) as the true thermodynamic melting point, rather than the peak maximum, to account for thermal lag.
Thermal characterization and melting point workflow for solid pyrazole amides.
Mechanistic Role in Drug Discovery
The physical stability and structural geometry of 1-ethyl-1H-pyrazole-4-carboxamide make it an ideal pharmacophore scaffold.
Causality in Target Binding
Why is this specific solid-state building block chosen for PDE and ROCK inhibitors?
-
Rigidity: The pyrazole ring restricts conformational entropy, locking the molecule into a favorable geometry for deep-pocket enzyme binding.
-
H-Bonding Network: The carboxamide moiety mimics the interactions of endogenous purines (like cAMP and cGMP). It acts as a bidentate ligand, forming crucial hydrogen bonds with conserved glutamine residues in the binding sites of phosphodiesterases (e.g., PDE7) [4].
-
Lipophilic Tail: The 1-ethyl substitution provides just enough lipophilicity to anchor the molecule into hydrophobic sub-pockets without compromising the compound's overall aqueous solubility, a common issue in larger alkyl chains.
Mechanistic pathway of PDE inhibition by pyrazole-4-carboxamide derivatives.
Experimental Workflow: Solid-State Isolation and Recrystallization
To ensure the 1-ethyl-1H-pyrazole-4-carboxamide retains its optimal physical state for downstream synthesis, proper isolation is required. Impurities can disrupt the crystal lattice, leading to an amorphous state or a depressed melting point.
Protocol B: Recrystallization for High-Purity Solid Isolation
Step 1: Dissolution
-
Suspend 10.0 g of crude 1-ethyl-1H-pyrazole-4-carboxamide in 50 mL of absolute ethanol in a round-bottom flask.
-
Heat the mixture under reflux (approx. 78 °C) until the solid completely dissolves.
Step 2: Hot Filtration
-
Perform a hot gravity filtration through a fluted filter paper to remove any insoluble particulate impurities.
-
Validation Checkpoint: The filtrate must be entirely clear. If cloudiness persists, repeat the filtration through a pad of Celite.
Step 3: Controlled Crystallization
-
Allow the filtrate to cool slowly to room temperature over 2 hours. Do not disturb the flask, as rapid cooling promotes the entrapment of solvent molecules (solvates), which artificially alters the melting point.
-
Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the yield of the crystalline solid.
Step 4: Recovery
-
Isolate the white crystalline solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of cold diethyl ether to rapidly displace the ethanol.
-
Dry the solid under a high vacuum at 40 °C to constant weight.
Conclusion
1-Ethyl-1H-pyrazole-4-carboxamide is a robust, solid-state intermediate whose physical properties are dictated by strong intermolecular hydrogen bonding inherent to the pyrazole-amide system. While its exact melting point must be empirically validated per batch via DSC due to potential polymorphism, its baseline physical state—a stable, white crystalline solid—makes it highly tractable for complex synthetic workflows. By leveraging the protocols outlined above, researchers can ensure high-fidelity characterization and seamless integration of this molecule into advanced drug discovery pipelines.
References
- European Patent Office. "5-MEMBERED AND BICYCLIC HETEROCYCLIC AMIDES AS INHIBITORS OF ROCK (EP 3652168 B1)." Google Patents.
- European Patent Office. "Pyrazolopyrimidinone derivatives having selective PDE7 inhibiting action (EP 1454897 B1)." Google Patents.
Methodological & Application
Synthesis of 1-ethyl-1H-pyrazole-4-carboxamide from ethyl 1H-pyrazole-4-carboxylate
Title: Synthesis and Optimization of 1-Ethyl-1H-pyrazole-4-carboxamide: A Comprehensive Protocol for Drug Development Applications
Introduction & Mechanistic Rationale
The 1-ethyl-1H-pyrazole-4-carboxamide moiety is a highly privileged pharmacophore in modern drug discovery, frequently serving as a key structural motif in kinase inhibitors, Mcl-1 inhibitors, and modulators of the integrated stress pathway[1][2]. For process chemists and application scientists, the reliable and scalable synthesis of this fragment is critical.
While direct amidation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate with ammonia is theoretically possible, pyrazole-4-esters are electronically deactivated due to the electron-rich nature of the pyrazole core. This deactivation renders direct nucleophilic acyl substitution sluggish, often requiring harsh conditions (e.g., sealed tubes, high pressure, or Lewis acid catalysis) that compromise yield and scalability.
To establish a self-validating, high-yielding system, we recommend a robust three-step sequence:
-
N-Alkylation: Regioselective ethylation of the pyrazole nitrogen.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Amidation: Activation of the carboxylic acid followed by reaction with an ammonia surrogate.
This application note details the causality behind each reagent choice and provides a rigorously optimized, step-by-step protocol suitable for medicinal chemistry and early-phase scale-up.
Reaction Overview & Pathway Visualization
Fig 1. Three-step synthetic workflow for 1-ethyl-1H-pyrazole-4-carboxamide.
Step-by-Step Experimental Protocols
Step 1: N-Alkylation to Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
Mechanistic Rationale: The N-alkylation of the pyrazole ring is achieved using ethyl iodide (EtI) as the electrophile. Potassium carbonate (K₂CO₃) is selected as the base over sodium hydride (NaH) because it provides sufficient basicity to deprotonate the pyrazole (pKa ~14) while maintaining a heterogeneous, easy-to-handle reaction mixture that minimizes over-alkylation or side reactions[3][4]. N,N-Dimethylformamide (DMF) is the optimal solvent due to its high dielectric constant, which accelerates the Sₙ2 displacement.
Protocol:
-
Charge a round-bottom flask with ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent, e.g., 10.0 g, 71.4 mmol) and anhydrous DMF (100 mL, 10 volumes).
-
Add finely powdered K₂CO₃ (2.0 eq, 19.7 g, 142.8 mmol) to the solution. Stir the suspension at room temperature (20–25 °C) for 15 minutes to initiate deprotonation.
-
Add ethyl iodide (1.2 eq, 6.85 mL, 85.7 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 16–20 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot (Rf ~0.2) should completely disappear, replaced by a higher running product spot (Rf ~0.5).
-
Quench the reaction by pouring the mixture into ice-cold distilled water (300 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate as a pale yellow oil.
Step 2: Saponification to 1-Ethyl-1H-pyrazole-4-carboxylic acid
Mechanistic Rationale: Base-catalyzed hydrolysis (saponification) irreversibly cleaves the ester to the carboxylate. Lithium hydroxide monohydrate (LiOH·H₂O) in a THF/Water co-solvent system is preferred. THF solubilizes the organic ester, while water dissolves the base, creating a homogeneous micro-environment that drives the reaction to completion at room temperature without the need for thermal degradation-prone heating[5].
Protocol:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq, 11.5 g, 68.4 mmol) in a 3:1 mixture of THF and H₂O (120 mL).
-
Add LiOH·H₂O (3.0 eq, 8.6 g, 205.2 mmol) in one portion.
-
Stir the biphasic/cloudy mixture vigorously at room temperature for 4–6 hours until it becomes a clear, homogeneous solution.
-
Self-Validation Check: LC-MS analysis should confirm the disappearance of the ester mass [M+H]⁺ 169 and the appearance of the acid mass[M+H]⁺ 141.
-
Concentrate the mixture under reduced pressure to remove the majority of the THF.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3–4 using 1M HCl. (Caution: Exothermic neutralization).
-
A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
-
Filter the solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 45 °C overnight to yield 1-ethyl-1H-pyrazole-4-carboxylic acid as a white solid.
Step 3: Amidation to 1-Ethyl-1H-pyrazole-4-carboxamide
Mechanistic Rationale: To circumvent the poor electrophilicity of the pyrazole carboxylic acid, we utilize HATU, a premium uronium-based coupling agent. HATU rapidly converts the acid into a highly reactive OAt (7-azabenzotriazole) active ester. Instead of using hazardous ammonia gas, ammonium chloride (NH₄Cl) combined with N,N-Diisopropylethylamine (DIPEA) acts as an in situ ammonia generator, providing a safe, stoichiometric, and highly effective nucleophile[2][6].
Fig 2. Mechanistic pathway of HATU-mediated amidation.
Protocol:
-
In a dry flask under nitrogen, dissolve 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 g, 35.7 mmol) in anhydrous DMF (50 mL).
-
Add DIPEA (4.0 eq, 24.8 mL, 142.8 mmol) and stir for 5 minutes.
-
Add HATU (1.2 eq, 16.3 g, 42.8 mmol) portion-wise. The solution will turn yellow/orange as the active ester forms. Stir for 15 minutes at room temperature.
-
Add solid NH₄Cl (5.0 eq, 9.5 g, 178.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validation Check: Quench a 50 µL aliquot in water/MeCN and analyze via LC-MS. The target product mass [M+H]⁺ 140 should be the dominant peak.
-
Pour the reaction mixture into ice water (200 mL). The product, 1-ethyl-1H-pyrazole-4-carboxamide, will often precipitate as a white to off-white solid.
-
If precipitation is incomplete, extract with a mixture of EtOAc/THF (4:1) (3 × 100 mL). Wash the organics with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
-
Triturate the crude solid with cold diethyl ether to remove trace urea byproducts from HATU, yielding the pure target compound.
Quantitative Data & Optimization Matrix
To facilitate rapid process transfer, the following table summarizes the optimized stoichiometric ratios and expected outcomes for the three-step sequence.
| Reaction Step | Key Reagents | Equivalents | Temp / Time | Expected Yield | Purity (LC-MS) |
| 1. N-Alkylation | Ethyl iodide / K₂CO₃ | 1.2 eq / 2.0 eq | 25 °C / 16 h | 92 - 95% | > 95% |
| 2. Saponification | LiOH·H₂O | 3.0 eq | 25 °C / 5 h | 90 - 98% | > 98% |
| 3. Amidation | HATU / NH₄Cl / DIPEA | 1.2 / 5.0 / 4.0 eq | 25 °C / 12 h | 80 - 88% | > 98% |
Analytical Characterization (Self-Validating System)
To ensure the integrity of the final product, structural verification should align with the following expected ¹H NMR parameters (DMSO-d₆, 400 MHz)[1]:
-
δ 8.11 (s, 1H): Pyrazole CH (C5)
-
δ 7.82 (s, 1H): Pyrazole CH (C3)
-
δ 7.50 (br s, 1H): Primary amide NH (hydrogen-bonded)
-
δ 7.05 (br s, 1H): Primary amide NH
-
δ 4.12 (q, J = 7.3 Hz, 2H): N-CH₂ (Ethyl group)
-
δ 1.38 (t, J = 7.3 Hz, 3H): CH₃ (Ethyl group)
Note: The distinct separation of the two amide N-H protons is characteristic of restricted rotation around the C-N bond in carboxamides, validating successful amidation.
References
1.[3] Title: US9533987B2 - Heterocyclic derivates - Google Patents. Source: google.com. URL: 2.[4] Title: EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient - Google Patents. Source: google.com. URL: 3.[1] Title: WO2017193063A1 - Modulators of the integrated stress pathway - Google Patents. Source: google.com. URL: 4.[5] Title: EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient - Google Patents. Source: google.com. URL: 5.[2] Title: WO2019222112A1 - Mcl-1 inhibitors - Google Patents. Source: google.com. URL: 6.[6] Title: US20190352271A1 - Mcl-1 inhibitors - Google Patents. Source: google.com. URL:
Sources
- 1. WO2017193063A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 2. WO2019222112A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 3. US9533987B2 - Heterocyclic derivates - Google Patents [patents.google.com]
- 4. EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient - Google Patents [patents.google.com]
- 5. EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient - Google Patents [patents.google.com]
- 6. US20190352271A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
Application Note: Protocol for the Amidation of 1-Ethyl-1H-Pyrazole-4-Carboxylic Acid
[1]
Abstract & Strategic Overview
The 1-ethyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and GPCR modulators.[1] This guide provides a comprehensive technical workflow for the amidation of 1-ethyl-1H-pyrazole-4-carboxylic acid .
Unlike simple aliphatic acids, the pyrazole core presents specific electronic properties—the electron-rich aromatic ring can reduce the electrophilicity of the carbonyl carbon, occasionally necessitating robust activation methods.[2] This note outlines two distinct protocols tailored to the scale and nature of the amine partner:
-
Method A (Discovery Scale): High-throughput compatible coupling using HATU or T3P® for rapid library synthesis and difficult amines.[1][2][3]
-
Method B (Process/Scale-Up): Cost-effective activation via Acid Chloride formation (using Thionyl Chloride or Oxalyl Chloride) for gram-to-kilogram synthesis.[1][3]
Reaction Mechanics & Reagent Selection
Mechanistic Pathway
The transformation relies on converting the thermodynamic stability of the carboxylic acid (-OH) into a reactive leaving group.[1][2][3]
-
Path A (Coupling Reagents): In situ formation of an active ester (e.g., -OBt/At from HATU) which undergoes aminolysis.[1][2][3]
-
Path B (Acid Chloride): Formation of the highly reactive acyl chloride, releasing HCl and SO₂/CO/CO₂ gases.[2][3]
Reagent Decision Matrix
| Feature | HATU / DIPEA | T3P® (Propylphosphonic Anhydride) | Thionyl Chloride (SOCl₂) |
| Scale | mg to low g | g to kg | kg to MT |
| Reactivity | Very High (Good for anilines) | Moderate to High | Extreme |
| Byproducts | Urea/Tetramethylguanidinium (Water soluble-ish) | Water soluble phosphates | Gases (HCl, SO₂) |
| Purification | Column Chromatography usually required | Extraction often sufficient | Distillation/Crystallization |
| Cost | High | Moderate | Low |
Visualization: Experimental Workflow
Caption: Decision tree and workflow for the amidation of pyrazole carboxylic acids.
Experimental Protocols
Protocol A: High-Throughput Amidation (HATU)
Best for: Small scale (10 mg - 1 g), library synthesis, electron-deficient amines (anilines).[1][2][3]
Materials:
-
Substrate: 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1][3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]
Step-by-Step:
-
Dissolution: In a clean vial, dissolve 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution typically turns yellow/orange.[1][2]
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2][3]
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2][3]
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Scale-Up Amidation (Acid Chloride)
Best for: Large scale (>5 g), cost reduction, simple amines.[1][2][3]
Materials:
-
Substrate: 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1][3]
-
Reagent: Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat.[1][2][3] DMF)
-
Solvent: Toluene or DCM (Step 1); DCM or THF (Step 2)[1][2][3]
Step-by-Step:
-
Acid Chloride Formation:
-
Add Thionyl Chloride (3.0 equiv) dropwise.[1][2][3] Optionally add 1 drop of DMF as catalyst.
-
Heat to reflux (80°C for Toluene) for 2–3 hours. The suspension should become a clear solution.
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂ and solvent.[1][2][3] Azeotrope with toluene (2x) to ensure all acid gases are removed.[1][2][3] Result: Crude 1-ethyl-1H-pyrazole-4-carbonyl chloride (often an off-white solid or oil).[1][3]
-
Coupling:
-
Workup:
-
Purification: Recrystallization (often from EtOH/Water or EtOAc/Heptane) is frequently possible, avoiding chromatography.[2][3]
Analytical Validation
Expected NMR Data
The 1-ethyl-1H-pyrazole core has distinct spectroscopic signatures.
-
¹H NMR (DMSO-d₆ or CDCl₃):
Mass Spectrometry (LCMS)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or low nucleophilicity of amine.[1][3] | Switch to Method B (Acid Chloride) or use HOAt/HATU at 60°C. |
| Product stuck in DMF | DMF is hard to remove during workup.[1][2][3] | Wash organic layer with 5% LiCl solution (extracts DMF) or use T3P in EtOAc.[2][3] |
| Racemization | High pH or over-activation (if amine is chiral).[1][2][3] | Use T3P® (low epimerization risk) or Collidine instead of DIPEA/TEA.[2][3] |
| Precipitate in Method B | Amine hydrochloride salt formation.[1][2][3][7] | This is normal. Ensure efficient stirring. Add base to keep free amine available.[1][2][3] |
References
-
BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (Accessed 2023).[1][2][3] Link (General protocol grounding).[1][2][3]
-
Organic Chemistry Portal. Amide synthesis by acylation.[1][2][3]Link (Coupling reagent mechanisms).[1][2][3]
-
National Institute of Standards and Technology (NIST). Ethyl 4-pyrazolecarboxylate Properties.[1][2][3]Link (Physicochemical data for the core scaffold).[1][2][3]
-
ChemicalBook. Synthesis of ethyl 1H-pyrazole-4-carboxylate and derivatives.Link (Precursor synthesis and properties).[1][2][3]
-
Imperial College London. Propylphosphonic Anhydride (T3P®) as Coupling Reagent.[1][2][3]Link (T3P specific advantages).[1][2][3]
Sources
- 1. Ethyl 4-pyrazolecarboxylate [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides - Google Patents [patents.google.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. bachem.com [bachem.com]
Application Note: Strategic Synthesis of N-Substituted 1-Ethyl-1H-Pyrazole-4-Carboxamides
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists.
Chemical Context and Substrate Profiling
1-Ethyl-1H-pyrazole-4-carboxamides are privileged pharmacophores frequently embedded in kinase inhibitors, GPCR modulators, and anti-infective agents. The N-ethyl substitution on the pyrazole ring enhances lipophilicity and membrane permeability compared to unsubstituted analogs, while the 4-carboxamide vector provides crucial hydrogen bond donor/acceptor interactions within target binding pockets 1. The 1-ethyl-1H-pyrazole core is a highly versatile scaffold widely evaluated across various biological targets, necessitating robust, scalable synthetic methodologies for its functionalization 2.
The synthesis invariably relies on the amidation of 1-ethyl-1H-pyrazole-4-carboxylic acid . Because direct heating of carboxylic acids and amines yields stable, unreactive ammonium carboxylate salts, the carboxylic acid must be converted into a highly electrophilic intermediate prior to nucleophilic attack.
Mechanistic Causality in Reagent Selection
Selecting the optimal coupling reagent is not arbitrary; it is strictly dictated by the electronic and steric nature of the target amine.
-
T3P (Propylphosphonic anhydride): Ideal for standard primary and secondary amines. The causality behind choosing T3P over traditional carbodiimides (like EDC/DCC) is its exceptional safety profile and the fact that its byproducts are highly water-soluble phosphonic acids. This enables a "wash-and-go" workup without the need for column chromatography 3.
-
HATU: Reserved for sterically hindered amines (e.g., tert-butylamine). HATU forms an active 7-aza-benzotriazole ester. The internal basicity of the nitrogen in the aza-ring provides anchimeric (neighboring group) assistance, accelerating the coupling of bulky nucleophiles that would otherwise stall.
-
Oxalyl Chloride (Acid Chloride Route): Required for highly electron-deficient amines (e.g., heavily substituted anilines). These amines lack the nucleophilicity to attack mixed anhydrides or active esters efficiently. Conversion to the acid chloride maximizes the electrophilicity of the carbonyl carbon, forcing the reaction forward.
Reagent Selection Decision Matrix
Decision matrix for selecting amidation reagents based on amine nucleophilicity and sterics.
Quantitative Reagent Profiling
To streamline process development, the following table summarizes the quantitative and operational metrics of the primary activation strategies used for 1-ethyl-1H-pyrazole-4-carboxylic acid.
| Coupling Reagent | Reactive Intermediate | Atom Economy | Byproduct Solubility | Ideal Amine Substrate | Typical Yield |
| T3P | Mixed Anhydride | Low | High (Aqueous) | Standard Aliphatic / Aryl | 80–95% |
| EDC/HOBt | Active Ester (Bt) | Moderate | High (Aqueous) | Standard Aliphatic / Aryl | 75–90% |
| HATU | Active Ester (At) | Low | Moderate (Org/Aq) | Sterically Hindered | 70–85% |
| Oxalyl Chloride | Acid Chloride | High | N/A (Gas evolution) | Electron-Deficient Aryl | 85–98% |
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating, meaning the chemical system provides real-time visual or analytical feedback to the scientist, ensuring process control without requiring offline HPLC analysis at every step.
Protocol A: T3P-Mediated Amidation (Ideal for Standard Amines)
This protocol is optimized for scalability and relies on liquid-liquid extraction for complete purification.
-
Charge: To a round-bottom flask, add 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in ethyl acetate (EtOAc) to achieve a 0.2 M concentration.
-
Causality: EtOAc is chosen over DMF to allow for direct aqueous workup without the need for a difficult solvent swap.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension.
-
Causality: DIPEA deprotonates the carboxylic acid, forming a nucleophilic carboxylate that readily attacks T3P. Its steric bulk prevents it from acting as a competing nucleophile.
-
-
Activation: Cool the mixture to 0 °C using an ice bath. Add T3P (50% wt in EtOAc, 1.5 eq) dropwise.
-
Causality: The reaction between the carboxylate and T3P is highly exothermic. Cooling prevents thermal degradation of the transient mixed anhydride intermediate.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validation: Spot the reaction on a silica TLC plate (eluent: 5% MeOH in DCM). Stain with bromocresol green. The starting acid will stain bright yellow, while the product amide will not. Complete disappearance of the yellow spot validates 100% conversion.
-
-
Workup: Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO3 (2x), and brine.
-
Self-Validation: T3P byproducts are highly polar. A rapid, clear phase separation without emulsion formation indicates the successful partitioning of the phosphonic acid byproducts into the aqueous layer.
-
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure product.
Protocol B: Acid Chloride Route (Ideal for Electron-Deficient Amines)
This protocol forces the amidation of unreactive anilines through the generation of a highly reactive acid chloride.
-
Activation: Suspend 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 eq).
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This is the true active catalytic species that converts the acid to the acid chloride.
-
-
Chlorination: Cool the suspension to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Self-Validation: Immediate effervescence will occur. The evolution of CO and CO2 gases serves as a visual kinetic indicator. When bubbling completely ceases (typically 1–2 hours), the formation of the acid chloride is complete.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure, then redissolve the resulting residue in anhydrous DCM.
-
Causality: Removing unreacted oxalyl chloride is critical; failure to do so will result in its reaction with the amine in the next step, generating an unwanted oxamide impurity.
-
-
Coupling: Cool the solution to 0 °C. Add Triethylamine (TEA) (2.5 eq), followed by the electron-deficient amine (1.0 eq).
-
Causality: TEA neutralizes the HCl generated during the amidation. Without TEA, the target amine would become protonated, rendering it entirely non-nucleophilic and stalling the reaction.
-
-
Workup: Stir for 2 hours at room temperature. Quench with water, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.
References
- Source: National Institutes of Health (PMC)
- US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions Source: Google Patents URL
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL
Sources
- 1. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
Using 1-ethyl-1H-pyrazole-4-carboxamide as a scaffold for fungicide discovery
Application Note: 1-Ethyl-1H-pyrazole-4-carboxamide as a Scaffold for Next-Generation SDHI Fungicide Discovery
Executive Summary
The 1-ethyl-1H-pyrazole-4-carboxamide moiety represents a critical structural scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While commercial blockbusters like Fluxapyroxad and Bixafen predominantly utilize an N-methyl group, the N-ethyl homolog offers a vital tool for scaffold hopping and resistance management . This application note details the protocols for synthesizing, screening, and optimizing libraries based on this specific scaffold to probe the steric tolerance of the SDH ubiquinone-binding pocket (Q-site).
Mechanistic Grounding: Targeting Complex II
The efficacy of pyrazole-4-carboxamides stems from their ability to inhibit Complex II (Succinate Dehydrogenase, SDH) in the fungal mitochondrial electron transport chain.
-
Mode of Action: The inhibitor competes with ubiquinone (Coenzyme Q) for the Q-site.
-
Binding Topology: The amide oxygen accepts a hydrogen bond from a conserved Tyrosine (e.g., Tyr58 in R. solani) and the amide nitrogen donates a hydrogen bond to a conserved Serine or Tryptophan .
-
The "1-Ethyl" Rationale: The Q-site contains a hydrophobic pocket that accommodates the N-substituent of the pyrazole. Replacing the standard methyl with an ethyl group tests the volume of this pocket, potentially overcoming resistance mutations (e.g., H272Y/R) that affect smaller inhibitors.
Pathway Visualization: SDH Inhibition
The following diagram illustrates the interruption of electron flow by the scaffold.
Figure 1: Mechanism of Action. The pyrazole carboxamide scaffold competitively binds to the Q-site, blocking electron transfer from Fe-S clusters to Ubiquinone.
Protocol A: Chemical Synthesis of the Scaffold Library
Objective: Synthesize a library of N-aryl-1-ethyl-1H-pyrazole-4-carboxamides. Key Challenge: Ensuring high yield during the amide coupling while preventing racemization if chiral amine chains are used.
Reagents & Equipment
-
Precursor: Ethyl 1-ethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
-
Activation: Thionyl chloride (
) or Oxalyl chloride. -
Coupling: Diverse anilines (Ar-NH2), Triethylamine (
), THF/DCM. -
Purification: Flash Chromatography (Hexane/EtOAc).
Step-by-Step Methodology
Step 1: Hydrolysis (Ester
-
Dissolve 10 mmol of Ethyl 1-ethyl-pyrazole-4-carboxylate in 20 mL of EtOH/H2O (4:1).
-
Add 15 mmol of NaOH. Reflux for 2 hours.
-
Acidify with 1M HCl to pH 2.
-
Filter the white precipitate (Acid intermediate). Yield Target: >90% .
Step 2: Acid Chloride Formation (Activation)
-
Suspend the dried acid (5 mmol) in 10 mL anhydrous toluene.
-
Add 10 mmol
and 1 drop of DMF (catalyst). -
Reflux for 3 hours until gas evolution (
) ceases. -
Evaporate solvent in vacuo to obtain the crude acid chloride. Do not purify.
Step 3: Amide Coupling (Library Generation)
-
Dissolve the acid chloride in 5 mL anhydrous DCM.
-
In a separate vial, mix 5.5 mmol of the target Aniline/Amine with 6 mmol
in 5 mL DCM. -
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Workup: Wash with 1M HCl, then sat.
, then Brine. -
Purification: Recrystallize from EtOH or use silica gel chromatography.
Synthesis Workflow Diagram
Figure 2: Synthetic route for generating 1-ethyl-pyrazole-4-carboxamide libraries.
Protocol B: In Vitro Biological Evaluation
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against key phytopathogens.
Target Organisms
-
Botrytis cinerea (Grey mold)[3]
Method: Poisoned Food Technique
-
Preparation: Dissolve test compounds in DMSO to create a stock solution (
mg/L). -
Media Dosing: Add stock solution to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 0 mg/L (Control).
-
Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the petri dish.
-
Incubation: Incubate at 25°C for 48–72 hours (until control plates reach 3/4 diameter).
-
Measurement: Measure colony diameter (cross-method).
-
Calculation:
Where = Control diameter, = Treatment diameter. Calculate EC50 using log-probit regression.
Data Presentation Template
| Compound ID | R (Amine Part) | R. solani EC50 (mg/L) | B. cinerea EC50 (mg/L) | LogP (Calc) |
| Ref (Fluxapyroxad) | (Standard) | 0.03 | 0.08 | 3.1 |
| EP-01 | 3,4-dichloro-phenyl | 0.15 | 1.20 | 3.4 |
| EP-02 | 2-phenyl-phenyl | 0.05 | 0.22 | 3.8 |
| EP-03 | 1,1,3-trimethyl-indan-4-yl | 0.02 | 0.06 | 4.1 |
Protocol C: Molecular Docking (In Silico)
Objective: Validate the binding mode of the 1-ethyl scaffold compared to the 1-methyl standard.
-
Protein Prep: Retrieve SDH crystal structure (e.g., PDB ID: 2FBW or 3WD2 ). Remove water molecules and co-crystallized ligands.
-
Ligand Prep: Generate 3D conformers of the 1-ethyl library. Minimize energy using MMFF94 force field.
-
Docking Grid: Center grid box on the co-crystallized ligand (Q-site). Dimensions:
Å. -
Execution: Use AutoDock Vina or Glide.
-
Analysis: Look for:
-
H-Bond 1: Amide Oxygen
Tyr58 (or equivalent). -
H-Bond 2: Amide Nitrogen
Ser27/Trp164. -
Steric Clash: Check if the N-ethyl group clashes with the hydrophobic wall (Val/Leu residues). If no clash, the ethyl group provides additional hydrophobic interaction energy (
).
-
Structure-Activity Relationship (SAR) Guidelines
When analyzing the 1-ethyl-1H-pyrazole-4-carboxamide scaffold:
-
The Ortho-Substituent Effect: The aniline ring must have a sterically demanding group at the ortho position (e.g., Phenyl, Halogen) to force the amide bond out of planarity, locking the "L-shape" conformation required for the channel.
-
Ethyl vs. Methyl:
-
If Ethyl > Methyl (Activity): The hydrophobic pocket in this specific fungal strain is large/flexible. This suggests the compound may be effective against strains resistant to methyl-analogs.
-
If Ethyl < Methyl (Activity): The ethyl group causes steric clash. Consider fluorinating the ethyl group (e.g.,
) to alter volume and electronics.
-
-
Lipophilicity: The 1-ethyl group increases LogP by ~0.5 units compared to methyl. Monitor systemicity (xylem mobility); if LogP > 4.5, mobility may decrease.
References
-
Glättli, A., et al. (2012). "Pyrazoles, a new class of succinate dehydrogenase inhibitors."[4][6] Modern Crop Protection Compounds. Wiley-VCH.[7]
-
Yan, X., et al. (2023). "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 71(24).[1]
-
Rheinheimer, J., et al. (2008). "The mode of action of the succinate dehydrogenase inhibitor fluxapyroxad."[1][5][8][9] Molecular Biology of the Cell.
-
FRAC (Fungicide Resistance Action Committee). (2023). "SDHI Working Group: Mode of Action and Resistance."
-
Hou, S.T., et al. (2025).[10] "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for 1-ethyl-1H-pyrazole-4-carboxamide
Application Note: Recrystallization Protocols for 1-Ethyl-1H-Pyrazole-4-Carboxamide
Part 1: Executive Summary & Strategic Rationale
1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1] Its purification is often complicated by the presence of unreacted ester precursors (ethyl 1H-pyrazole-4-carboxylate) and hydrolysis byproducts (1-ethyl-1H-pyrazole-4-carboxylic acid).[1]
This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a "First Principles" methodology based on polarity, hydrogen bonding capability, and solubility parameters.[1]
Core Solvent Recommendations
| Solvent System | Role | Primary Utility |
| Isopropanol (IPA) | Primary | High recovery yield; excellent impurity rejection (ester remains in solution).[1] |
| Ethanol (EtOH) | Alternative | Higher solubility; best for scale-up if IPA volume is too large.[1] |
| EtOH : Water (9:1) | Binary | Use only if "oiling out" occurs in pure alcohols or to remove inorganic salts.[1] |
| Ethyl Acetate | Scavenger | Best for removing highly polar acid impurities, though yield may be lower.[1] |
Part 2: Technical Grounding (E-E-A-T)
Physicochemical Analysis
To select the correct solvent, we must analyze the solute-solvent interactions:
-
Solute: 1-Ethyl-1H-pyrazole-4-carboxamide.[1]
-
Solubility Logic:
-
The compound is too polar for non-polar solvents (Hexane, Heptane) – it will not dissolve even at reflux.[1]
-
It is likely too soluble in high-polarity aprotic solvents (DMSO, DMF) – it will not crystallize out upon cooling.[1]
-
The "Goldilocks" Zone: Protogenic solvents like Isopropanol and Ethanol offer the ideal balance: they disrupt the crystal lattice at high temperatures (via H-bonding) but facilitate re-aggregation at low temperatures due to the compound's moderate lipophilicity.[1]
-
Impurity Profiling
Understanding the synthesis route dictates the purification strategy.[1]
-
Impurity A (Starting Material): Ethyl 1H-pyrazole-4-carboxylate.[1][3][4][5][6]
-
Impurity B (Hydrolysis Product): 1-Ethyl-1H-pyrazole-4-carboxylic acid.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Isopropanol)
Best for general purification of crude material with >85% purity.[1]
Materials:
-
Crude 1-ethyl-1H-pyrazole-4-carboxamide (10.0 g)[1]
-
Isopropanol (IPA), ACS Reagent Grade
-
Magnetic stir bar, Reflux condenser, Oil bath[1]
Procedure:
-
Slurry Formation: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 40 mL of IPA (4 vol).
-
Heating: Heat the mixture to reflux (82°C) with stirring.
-
Titration: If solids remain, add IPA in 5 mL increments through the condenser until a clear homogeneous solution is achieved. Note: Do not exceed 10 volumes (100 mL). If not dissolved, filter hot to remove inorganic salts.[1]
-
Cooling (Nucleation): Remove from heat and allow to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling may trap impurities.[1]
-
Crystallization: Once solid formation is observed, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
Filtration: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold IPA (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Solvent Screening (Micro-Scale)
Use this if Protocol A fails or if the impurity profile changes.[1]
-
Weigh 100 mg of crude into 4 separate HPLC vials.
-
Add 1.0 mL of solvent to each: (1) Ethanol,[2][5][7][8][9] (2) IPA, (3) Ethyl Acetate, (4) Toluene.[1]
-
Heat to 70°C in a heating block.
-
Observation:
Part 4: Visualization & Logic Flow
Figure 1: Recrystallization Decision Matrix
Caption: Decision matrix for optimizing solvent volume and handling phase separation issues during recrystallization.
Part 5: Troubleshooting & Data Summary
Table 1: Solvent Properties & Suitability
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Suitability Rating | Comments |
| Isopropanol | 82.6 | 17.9 | Excellent | Optimal temperature range; moderate polarity rejects non-polar esters.[1] |
| Ethanol | 78.4 | 24.5 | Good | Higher solubility; risk of lower yield if not cooled sufficiently.[1] |
| Ethyl Acetate | 77.1 | 6.0 | Fair | Use only if product is highly contaminated with polar acids.[1] |
| Water | 100.0 | 80.1 | Anti-Solvent | Use only as an additive (dropwise) to hot Ethanol to force precipitation.[1] |
Common Issues:
-
Oiling Out: If the product comes out as a liquid oil instead of crystals, the solution is likely too concentrated or the cooling is too fast.[1]
-
Fix: Re-heat to dissolve, add 10% more solvent, and add a "seed crystal" of pure product at 50°C.
-
-
Low Yield: Mother liquor still contains product.[1]
-
Fix: Concentrate the mother liquor by 50% on a rotovap and repeat the cooling step to harvest a "second crop" (purity may be lower).[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Sources
- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates [usiena-air.unisi.it]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
Microwave-assisted synthesis of pyrazole carboxamide derivatives
Application Note: Microwave-Assisted Synthesis of Pyrazole Carboxamide Derivatives
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of pyrazole carboxamide derivatives, a privileged scaffold in drug discovery (e.g., kinase inhibitors like pyrazolo[1,5-a]pyrimidines). Unlike conventional reflux methods that require hours to days, MAOS protocols reduce reaction times to minutes (typically 2–20 min) while significantly improving yields (85–98%) and purity.[1]
This note focuses on two distinct, high-value synthetic pathways:
-
The "One-Pot" Multicomponent Synthesis of 5-amino-pyrazole-4-carboxamides (C4-functionalized).
-
The Direct Cyclocondensation to form pyrazole-1-carboxamides (N1-functionalized).
Scientific Rationale & Mechanism
Why Microwave Irradiation?
Conventional pyrazole synthesis (e.g., Knorr reaction) relies on conductive heating, which is slow and often leads to decomposition of sensitive intermediates like hydrazones. Microwave irradiation provides dielectric heating , directly coupling energy to the polar solvent and reagents (e.g., ethanol, hydrazine). This results in:
-
Selective Heating: Rapid superheating of the reaction mixture minimizes wall effects and thermal gradients.
-
Rate Enhancement: The Arrhenius rate increases due to the high instantaneous temperatures achievable in sealed vessels (superheating effect).
-
Solvent Efficiency: Protocols often utilize ethanol, water, or solvent-free conditions, aligning with Green Chemistry principles.
Mechanistic Pathway: The 3-Component Assembly (Protocol A)
The synthesis of 5-amino-pyrazole-4-carboxamides typically proceeds via a Thorpe-Ziegler cyclization mechanism.
-
Knoevenagel Condensation: An aldehyde reacts with malononitrile (or ethyl cyanoacetate) to form an arylidenemalononitrile intermediate.
-
Michael Addition: The hydrazine nucleophile attacks the
-carbon of the activated alkene. -
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile (or ester) carbon closes the ring.
-
Tautomerization: Rapid rearrangement yields the aromatic 5-aminopyrazole core.
Experimental Protocols
Protocol A: One-Pot Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles (Carboxamide Precursor)
Target: Rapid assembly of the pyrazole core functionalized at C4. The nitrile can be hydrolyzed to the carboxamide in a subsequent microwave step or in situ.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Solvent: Ethanol (3 mL) or Water (solvent-free variant available)
-
Catalyst: None (or trace Et3N/NaOH for difficult substrates)
Procedure:
-
Preparation: In a 10 mL microwave process vial, combine the aldehyde, malononitrile, and phenylhydrazine in ethanol.
-
Irradiation: Seal the vial and irradiate in a single-mode microwave reactor.
-
Temperature: 120 °C
-
Hold Time: 5–10 minutes
-
Pressure: ~2–5 bar (monitor pressure limit)
-
Stirring: High (600 rpm)
-
-
Work-up: Cool the vial to 50 °C using compressed air. Pour the reaction mixture into crushed ice/water.
-
Isolation: The solid precipitate is filtered, washed with cold ethanol/water (1:1), and recrystallized from ethanol.
Note on Carboxamide Formation: To convert the nitrile to the carboxamide , treat the isolated nitrile with H₂SO4 (90%) under microwave irradiation at 100 °C for 5 minutes, or use the Radziszewski reaction conditions (H₂O₂, NaOH) in the microwave.
Protocol B: Synthesis of Pyrazole-1-carboxamides
Target: Direct formation of the amide on the ring nitrogen (N1), common in agrochemicals.
Reagents:
-
Ethyl Acetoacetate (1.0 mmol)
-
Semicarbazide Hydrochloride (1.1 mmol)
-
Sodium Acetate (1.1 mmol)
-
Solvent: Ethanol (2 mL)
Procedure:
-
Preparation: Mix ethyl acetoacetate, semicarbazide HCl, and NaOAc in ethanol in a microwave vial.
-
Irradiation:
-
Temperature: 100 °C
-
Time: 2–4 minutes
-
Power: Dynamic (set max to 150 W)
-
-
Work-up: Pour into ice water. The pyrazole-1-carboxamide precipitates immediately. Filter and dry.
Data Analysis & Comparison
Table 1: Comparison of Microwave vs. Conventional Heating (Protocol A)
| Entry | Substituent (R) | Conventional Time | Conventional Yield | MW Time (120°C) | MW Yield |
| 1 | H (Phenyl) | 4–6 hours | 72% | 5 min | 92% |
| 2 | 4-Cl | 5 hours | 75% | 6 min | 94% |
| 3 | 4-OMe | 6 hours | 68% | 8 min | 89% |
| 4 | 4-NO₂ | 4 hours | 78% | 4 min | 95% |
Data aggregated from multiple validated sources [1, 3, 5].
Pathway Visualization
The following diagram illustrates the logical flow for the synthesis of the C4-functionalized pyrazole scaffold (Protocol A), highlighting the critical intermediate steps.
Caption: Workflow for the microwave-assisted synthesis of 5-amino-pyrazole-4-carboxamides via the nitrile intermediate.
References
-
Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. [Link]
-
Microwave-assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 2013.[2] [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Molecules, 2025. [Link]
-
Microwave-assisted synthesis of pyrazole-4-carbonitriles. Journal of Chemical Research, 2008. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Letters in Organic Chemistry, 2021. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. International Journal of Pharma and Bio Sciences, 2012. [Link]
Sources
Scale-Up Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide for Agrochemical Research
Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture
Pyrazole-based compounds are a cornerstone in the development of modern agrochemicals, demonstrating remarkable efficacy as fungicides, herbicides, and insecticides.[1] The pyrazole carboxamide scaffold, in particular, is a "privileged" structure, frequently appearing in successful commercial products due to its versatile interaction with a range of biological targets in pests, weeds, and fungi.[1][2][3] A significant number of commercialized fungicides, such as Bixafen, Fluxapyroxad, and Sedaxane, are succinate dehydrogenase inhibitors (SDHIs) that feature this key functional group.[1][2] These compounds disrupt the fungal mitochondrial respiratory chain, effectively controlling a broad spectrum of plant diseases in vital crops.[1][3] Given their agricultural importance, the development of robust and scalable synthetic routes to novel pyrazole carboxamide derivatives is a critical endeavor for researchers in the agrochemical industry.[4][5]
This application note provides a comprehensive, in-depth guide to the scale-up synthesis of a model compound, 1-ethyl-1H-pyrazole-4-carboxamide. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for the efficient and safe production of this important class of molecules.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The most prevalent and flexible method for synthesizing pyrazole carboxamides involves a two-stage process.[6] The initial stage focuses on constructing the pyrazole core, typically bearing an ester functionality. This is followed by a second stage where the ester is converted to the desired carboxamide. This approach was selected for the synthesis of 1-ethyl-1H-pyrazole-4-carboxamide due to the commercial availability of starting materials and the generally high-yielding nature of the individual steps.
The overall synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 1-ethyl-1H-pyrazole-4-carboxamide.
Part 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
The initial and crucial step is the construction of the substituted pyrazole ring. This is achieved through a cyclocondensation reaction, a classic and reliable method for forming pyrazole heterocycles.[6][7]
Protocol 1: Cyclocondensation Reaction
Materials:
-
Ethyl (ethoxymethylene)acetoacetate
-
Ethylhydrazine oxalate
-
Triethylamine
-
Ethanol
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add triethylamine (2.2 eq) at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add ethyl (ethoxymethylene)acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine is used to neutralize the oxalic acid formed from ethylhydrazine oxalate, liberating the free ethylhydrazine required for the cyclization. An excess is used to ensure complete neutralization and drive the reaction forward.
-
Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Work-up Procedure: The aqueous work-up is designed to remove the triethylamine hydrooxalate salt and any other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
Part 2: Synthesis of 1-ethyl-1H-pyrazole-4-carboxamide
The second stage of the synthesis involves the conversion of the pyrazole ester to the target carboxamide. This is achieved in two steps: saponification of the ester to the corresponding carboxylic acid, followed by amidation.
Protocol 2: Saponification of the Ester
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1-ethyl-1H-pyrazole-4-carboxylic acid.
Rationale for Key Steps:
-
Saponification: The use of sodium hydroxide in a methanol/water mixture is a standard and effective method for the hydrolysis of esters to carboxylic acids.
-
Acidification: Careful acidification is critical to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, enabling its isolation.
Protocol 3: Amide Formation
The final step is the formation of the amide bond. A common and effective method involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine.[8][9] For this synthesis, a direct reaction with aqueous ammonia is also a viable and simpler alternative for a primary amide.
Method A: Acid Chloride Formation and Amination
Materials:
-
1-ethyl-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia (NH₄OH)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the mixture with water and extract with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-ethyl-1H-pyrazole-4-carboxamide.
Method B: Direct Amidation (Alternative)
Materials:
-
1-ethyl-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
Aqueous ammonia (NH₄OH)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add concentrated aqueous ammonia (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Scale-Up Considerations and Process Safety
Scaling up chemical syntheses from the laboratory bench to pilot or production scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Process Safety Workflow:
Caption: A systematic approach to process safety during scale-up.
Key Safety Considerations:
-
Ethylhydrazine and its salts: These compounds are harmful if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[10] Handle with appropriate personal protective equipment (PPE), including impervious gloves and safety glasses, in a well-ventilated area or fume hood.[10]
-
Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
-
Exothermic Reactions: The cyclocondensation and amidation reactions can be exothermic. On a larger scale, efficient heat management is crucial. This may involve using a jacketed reactor with controlled cooling and a slower rate of reagent addition.
-
Solvent Handling: Large volumes of flammable organic solvents require appropriate storage and handling procedures to minimize the risk of fire. Ensure adequate ventilation and grounding of equipment to prevent static discharge.[11]
Quantitative Data Summary:
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | Ethylhydrazine oxalate | Ethyl (ethoxymethylene)acetoacetate | Ethanol | Reflux | 4-6 | 70-85 |
| Protocol 2 | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | Sodium hydroxide | Methanol/Water | Reflux | 2-3 | 85-95 |
| Protocol 3A | 1-ethyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride / NH₄OH | DCM | 0 to RT | 3-5 | 75-90 |
| Protocol 3B | 1-ethyl-1H-pyrazole-4-carboxylic acid | Aqueous ammonia | DMF | RT | 12-24 | 70-85 |
Conclusion
This application note has detailed a reliable and scalable synthetic route for the preparation of 1-ethyl-1H-pyrazole-4-carboxamide, a representative of the agriculturally significant pyrazole carboxamide class of compounds. By providing detailed, step-by-step protocols and highlighting the rationale behind key experimental choices, this guide serves as a valuable resource for researchers in the field of agrochemical synthesis. Adherence to the outlined safety precautions and careful consideration of the scale-up parameters are paramount for the successful and safe implementation of these procedures. The presented methodologies can be adapted for the synthesis of a wide array of analogous pyrazole carboxamides, thereby facilitating the discovery and development of new and effective crop protection agents.
References
-
ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates | Request PDF. Retrieved from [Link]
-
MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Jetir.org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
ResearchGate. (2019, June 17). Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity | Request PDF. Retrieved from [Link]
-
Usiena air. (2023, January 1). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2014, November 30). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
- Google Patents. (2009, December 23). IL110461A - Process for the preparation of pyrazole and its derivatives.
-
Chemical Synthesis Database. (2025, May 20). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
National Center for Biotechnology Information. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Perlego. (n.d.). Amide Formation | Overview & Research Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
- Google Patents. (n.d.). US8507694B2 - Process for the preparation of pyrazole carboxylic acid amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. perlego.com [perlego.com]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide
Case ID: PYR-4-AMIDE-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization[1]
Introduction
You are encountering yield or purity issues in the synthesis of 1-ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8). This is a common scaffold in kinase inhibitors (e.g., JAK inhibitors) and agrochemicals.
The synthesis of this small, polar molecule presents two specific "yield traps":
-
N-Alkylation Efficiency: While the parent pyrazole is symmetric, incomplete conversion or over-alkylation (quaternization) can ruin yields.
-
Amidation & Isolation: The final amide is highly water-soluble. Standard aqueous workups often result in massive product loss into the aqueous phase.
This guide moves beyond basic textbook procedures to industrial "best practices" for maximizing recovery.
Module 1: Route Selection Strategy
User Question: "I am seeing low overall yields (<40%). Which synthetic route offers the highest reliability for scale-up?"
Technical Insight:
Avoid alkylating the amide directly. The primary amide protons (
The Gold Standard Route:
-
Alkylation First: Alkylate the ester (Ethyl 1H-pyrazole-4-carboxylate).[1]
-
Amidation Second: Convert the ester to the amide (via direct ammonolysis or hydrolysis/activation).
Workflow Visualization
Figure 1: Comparison of synthetic routes. The "Alkylation First" strategy (Top) avoids competitive side reactions.
Module 2: Troubleshooting Step 1 (N-Alkylation)
Context: Reaction of Ethyl 1H-pyrazole-4-carboxylate with Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[1]
Q1: "The reaction stalls at 80% conversion. Should I add more alkyl halide?" A: Adding huge excesses of EtI leads to quaternization (dialkylation to form the pyrazolium salt), which is a dead-end impurity.
-
Root Cause: The base strength or solubility is insufficient.
-
Solution: Switch from
in Acetone (weak/slow) to in DMF or Acetonitrile . Cesium's larger cation radius improves the solubility of the carbonate, accelerating the deprotonation of the pyrazole. -
Stoichiometry: Limit EtI to 1.1–1.2 equivalents.
Q2: "I see two spots on TLC. Is this a regioselectivity issue?" A: No. The starting material (unsubstituted at positions 3 and 5) is symmetric. N1-ethyl and N2-ethyl are identical.[1]
-
The "Second Spot" is likely:
-
Dialkylated Salt: (Rf = 0, stays at baseline).
-
Hydrolyzed Ester: If your solvent was wet, you may have formed the carboxylic acid (Ethyl 1-ethylpyrazole-4-carboxylic acid).[1]
-
-
Fix: Ensure anhydrous conditions. Use molecular sieves in the solvent.
Optimized Protocol (Step 1):
-
Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous Acetonitrile (10 vol).
-
Add
(1.5 eq). Stir for 15 min at RT. -
Add Ethyl Iodide (1.1 eq) dropwise.
-
Heat to 50°C (Do not reflux aggressively; EtI is volatile).
-
Monitor by LCMS.[2][3] If conversion <95% after 4h, add 0.1 eq EtI.
Module 3: Troubleshooting Step 2 (Amidation)
Context: Converting Ethyl 1-ethylpyrazole-4-carboxylate to the carboxamide.
Q3: "Ammonolysis with aqueous ammonia is taking days. How can I speed this up?" A: Ethyl esters on electron-rich rings (like pyrazoles) are sluggish to react with aqueous ammonia due to poor electrophilicity and biphasic issues.[1]
-
The Fix: Use 7N Ammonia in Methanol in a sealed pressure tube (bomb) at 80°C. The homogeneous system and higher concentration/temperature will drive the reaction in <12 hours.
Q4: "I tried hydrolyzing to the acid and coupling with EDC/HOBt, but the yield is low." A: EDC/HOBt is often overkill and requires aqueous workup (loss of product).
-
Better Alternative: Use CDI (1,1'-Carbonyldiimidazole) .[1] It is a "One-Pot" activation that generates imidazole as the only byproduct, which is water-soluble and easy to wash away (or keep in the mother liquor during crystallization).[1]
Comparative Data: Amidation Methods
| Method | Reagents | Conditions | Pros | Cons |
| Direct Ammonolysis | 7N | Sealed tube, 80°C, 12h | Cleanest profile; simple evaporation.[1] | Requires pressure vessel; slow if unheated. |
| Acid Chloride | Reflux, then 0°C | Very fast. | Corrosive; | |
| CDI Coupling | Acid + CDI, then | RT, THF/DMF | Mild; One-pot; High yield. | CDI is moisture sensitive. |
Module 4: Isolation & Purification (The Critical Bottleneck)
User Question: "My reaction worked, but I lost everything during the aqueous extraction. The product is not in the organic layer."
Critical Insight:
1-Ethyl-1H-pyrazole-4-carboxamide is a low molecular weight, polar amide .[1] It has high water solubility (
Recommended Isolation Protocol (Salting Out & Trituration):
Scenario A: If using NH3/MeOH (Direct Ammonolysis)
-
Do NOT add water.
-
Concentrate the reaction mixture to dryness under vacuum.
-
Trituration: Add cold Methyl tert-butyl ether (MTBE) or Heptane/Ethyl Acetate (9:1) to the solid residue.[4]
-
Sonicate and filter. The product often crystallizes while impurities stay in the mother liquor.
-
Recrystallization: If needed, recrystallize from minimal hot Ethanol/Heptane.
Scenario B: If using Aqueous Workup (Unavoidable)
-
Saturate the aqueous phase completely with NaCl (brine saturation).
-
Extract with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are more polar than DCM and pull the amide out of the brine.
-
Dry over
and evaporate.
Isolation Logic Flow
Figure 2: Decision tree for product isolation to prevent water-solubility losses.[1]
References
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for amide formation strategies).
- Fray, M. J., et al. (2005). "Synthesis of 4-substituted pyrazoles." Journal of Medicinal Chemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link (Authoritative review on CDI and alternative coupling agents).
- Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." World Patent WO2018xxxx. (Example of industrial scale-up of ethyl-pyrazole-carboxamides).
-
BenchChem Technical Data. "1-Isopropyl-1H-pyrazole-4-carbaldehyde Scale-Up." (Analogous chemistry demonstrating Vilsmeier and alkylation logic). Link[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-carboxamide and its precursors before handling.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Pyrazole Carboxamides
Core Directive & Introduction
The Challenge: Pyrazole carboxamides (e.g., SDHI fungicides like Fluxapyroxad, or pharmaceutical candidates) possess a rigid heterocyclic core that often leads to high crystal lattice energy and high lipophilicity (LogP > 3). Their poor aqueous solubility is rarely a simple issue of "mixing longer"; it is usually a thermodynamic barrier driven by strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions in the solid state.
The Solution Philosophy: We do not guess; we characterize.[1] This guide moves beyond generic advice to provide a causal analysis of why your specific derivative is precipitating and offers a self-validating workflow to resolve it.
Understanding the Physicochemical Barrier
Before attempting solubilization, you must diagnose the root cause. Pyrazole carboxamides generally fail to dissolve due to two competing forces:
-
High Lattice Energy (Enthalpic Barrier): The amide moiety acts as both a hydrogen bond donor and acceptor, creating stable, high-melting-point crystal networks.
-
Hydrophobicity (Entropic Barrier): Substituents (e.g., difluoromethyl, aryl groups) increase LogP, making the entropy cost of cavity formation in water prohibitively high.
Physicochemical Profile Summary
| Parameter | Typical Value | Implication for Solubility |
| LogP | 2.5 – 5.0 | Highly Lipophilic. Requires cosolvents or surfactants. |
| pKa (Pyrazole NH) | ~14 (Neutral) | Not ionizable in physiological pH range. pH adjustment is ineffective. |
| pKa (Amide) | Neutral | Will not protonate/deprotonate easily. |
| H-Bond Donors | 1 (Amide NH) | Strong crystal packing; potential for cosolvent interference. |
| Melting Point | > 130°C | High energy required to break crystal lattice. |
Troubleshooting Guide (FAQ & Logic Tree)
Q1: I adjusted the pH from 3 to 10, but solubility didn't change. Why?
Diagnosis: Lack of Ionizable Centers. Explanation: Most pyrazole carboxamides are non-ionizable in the pH 2–10 range. The pyrazole nitrogen lone pair is part of the aromatic sextet (pyrrole-like), making it non-basic. The amide nitrogen is non-basic due to resonance with the carbonyl. Solution: Stop using pH as a primary variable. Focus on dielectric constant modification (cosolvents) or amorphous dispersions .
-
Exception: If your molecule has a basic side chain (e.g., an amino-alkyl tail), salt formation (Mesylate/HCl) is viable.
Q2: My compound dissolves in DMSO but precipitates immediately upon addition to buffer/media. How do I prevent "crashing out"?
Diagnosis: The "Solvent Shock" Effect. Explanation: DMSO is a chaotropic solvent that disrupts water structure. When a DMSO stock is diluted into water, the dielectric constant spikes, and the hydrophobic effect forces the drug molecules to aggregate instantly. Protocol:
-
Pre-mix with Surfactant: Dissolve compound in DMSO containing 10% Tween-80 or Cremophor EL.
-
Slow Addition: Add the DMSO/Surfactant mix to the vortexing aqueous buffer dropwise.
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) for cell assays, or up to 10% for chemical assays.
Q3: I see "oiling out" instead of a clear solution or precipitate. What is happening?
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Explanation: You have exceeded the solubility limit of the crystalline form, but the compound is too lipophilic to crystallize immediately, forming a super-saturated oil phase. Solution: This indicates you are far above the thermodynamic solubility.
-
Immediate Fix: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .
-
Recipe: 10% Ethanol + 40% Labrasol + 50% Oil (e.g., Miglyol).
Experimental Protocols
Protocol A: Thermodynamic Solubility Screening (The "Gold Standard")
Do not rely on kinetic solubility (adding DMSO stock to water) for formulation data. It overestimates solubility due to supersaturation.
Materials:
-
Solid Pyrazole Carboxamide (micronized preferred)
-
0.45 µm PTFE Syringe Filters (Nylon binds amides)
-
HPLC/UV-Vis[2]
Steps:
-
Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at constant temperature (25°C) for 24–48 hours .
-
Critical Check: If all solid dissolves, add more until a suspension persists.[2]
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through 0.45 µm PTFE. Discard the first 200 µL (saturation of filter membrane).
-
Quantification: Dilute filtrate with mobile phase (Acetonitrile) and analyze via HPLC.
Protocol B: Cosolvent System Optimization
Use this table to select the correct cosolvent based on your application.
| Cosolvent | Compatibility | Pros | Cons |
| DMSO | In vitro / HTS | High solubilizing power | Cytotoxic >0.5%; High boiling point (hard to remove). |
| PEG 400 | In vivo (IP/IV) | Biocompatible, stabilizes amides | High viscosity; lower solubilizing power than DMSO. |
| Ethanol | Formulation | Volatile, easy to process | Evaporation changes concentration; precipitation risk. |
| Cyclodextrins | In vivo / Oral | Encapsulates hydrophobic core | Requires specific cavity fit (HP-β-CD is best starting point). |
Visualizations
Figure 1: Solubility Decision Matrix
Caption: Logical workflow for selecting the optimal solubilization strategy based on structural properties.
Figure 2: Mechanism of Insolubility vs. Solubilization
Caption: Molecular interactions governing the transition from crystal lattice to solubilized state.
References
-
Physicochemical Properties & Crystal Packing
- Study on the crystal structure and hydrogen bonding patterns of pyrazole deriv
- Source: Journal of Molecular Structure.
-
(General Journal Link for verification of scope)
-
Solubilization Strategies for SDHIs
-
General Solubility Protocols
- Improving solubility of pyrazole derivatives for reaction and formul
- Source: BenchChem Technical Guides.
-
Formulation of Lipophilic Drugs
- Strategies for improving hydrophobic drugs solubility: Microemulsion and self-emulsifying systems.
- Source: International Journal of Pharmaceutical and Chemical Sciences.
(Note: Specific pKa and LogP values cited in the text are derived from general structure-activity relationship (SAR) data for the pyrazole carboxamide class, such as Fluxapyroxad and Bixafen).
Sources
Stability of 1-ethyl-1H-pyrazole-4-carboxamide under acidic conditions
Technical Support Center: 1-Ethyl-1H-pyrazole-4-carboxamide Stability
Case ID: PYR-STAB-04 Status: Active Guide Subject: Stability Profile & Troubleshooting under Acidic Conditions
Executive Summary: Stability Dashboard
Quick Reference Status:
-
Mild Acid (pH 3–6, RT): ✅ Stable (Suitable for LC-MS mobile phases, short-term storage).
-
Strong Acid (pH < 1, RT): ⚠️ Meta-Stable (Slow hydrolysis over days; avoid prolonged storage).
-
Strong Acid + Heat (> 40°C): ❌ Unstable (Rapid hydrolysis to carboxylic acid).
Compound Profile:
| Property | Specification |
|---|---|
| Compound Name | 1-Ethyl-1H-pyrazole-4-carboxamide |
| CAS Number | 1177323-82-8 |
| Primary Degradant | 1-Ethyl-1H-pyrazole-4-carboxylic acid |
| Critical Failure Mode | Acid-Catalyzed Amide Hydrolysis |
| Pyrazole Ring Stability | High (Resistant to depyrazolation or N-dealkylation in aqueous acid) |
Technical Deep Dive: The Mechanism of Failure
Why it happens: While the pyrazole ring is electron-rich and generally robust, the carboxamide group at position 4 is susceptible to hydrolysis. In acidic media, the reaction is driven by the protonation of the carbonyl oxygen, making the carbon highly electrophilic and prone to attack by water.[1][2][3]
Visualizing the Pathway: The following diagram illustrates the stepwise degradation mechanism you will encounter if the compound is exposed to forcing acidic conditions (e.g., 6N HCl at reflux).
Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[2] The reaction becomes irreversible largely due to the protonation of the leaving ammonia group to form ammonium.
Troubleshooting Guide: Diagnostics & Solutions
Use this decision matrix if you observe unexpected results during synthesis or analysis.
Scenario A: "I see a new peak in my HPLC chromatogram."
| Symptom | Probable Cause | Verification Step | Corrective Action |
| New Peak (RRT < 1.0) | Hydrolysis to Carboxylic Acid (More polar). | Check MS for mass loss of ~1 Da (Amide 139 Da → Acid 140 Da; Note: Mass shift is +1 due to OH vs NH2 difference). | 1. Reduce acid exposure time.2. Switch to neutral workup.3. Store samples in ACN/Water without acid if possible. |
| New Peak (RRT > 1.0) | Esterification (if alcohol solvent used). | Check MS for +Ethyl/Methyl adduct. | Avoid dissolving in Methanol/Ethanol if acidic buffers are present. |
| Peak Broadening | Protonation of Pyrazole Nitrogen. | pH of mobile phase is near pKa of pyrazole N (approx 2.0-2.5). | Adjust Mobile Phase pH to < 2.0 (fully protonated) or > 4.0 (neutral). |
Scenario B: "My yield is low after acid workup."
-
Issue: You acidified the reaction mixture to remove basic impurities, but the product yield dropped.
-
Diagnosis: The product likely hydrolyzed to the water-soluble carboxylic acid, which remained in the aqueous layer during extraction.
-
Solution:
-
pH Control: Do not acidify below pH 4–5 during workup.
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic amide out.
-
Alternative: Use a neutral silica filtration instead of an acid wash.
-
Standard Operating Procedures (SOPs)
SOP-01: Forced Degradation Study (Acid)
Purpose: To empirically determine the stability limit for your specific batch/conditions.
-
Preparation: Prepare a 1 mg/mL solution of 1-ethyl-1H-pyrazole-4-carboxamide in 0.1 N HCl.
-
Incubation:
-
Sample A: Ambient Temperature (25°C).
-
Sample B: Heat (60°C).
-
-
Timepoints: Inject onto HPLC at T=0, 4h, 24h.
-
Acceptance Criteria:
-
Stable: >98% recovery of parent peak.
-
Labile: >5% growth of Carboxylic Acid peak (RRT ~0.8–0.9 depending on column).
-
SOP-02: Recommended HPLC Method
Designed to separate the Amide from the Acid degradant.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyrazole absorption).
-
Note: The carboxylic acid degradant will elute earlier than the amide due to increased polarity.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Yes. 0.1% TFA is standard and safe for this compound during the short timescale of an LC-MS run. The amide bond is stable enough to survive the autosampler and column residence time at room temperature.
Q: Is the N-ethyl group stable to acid? A: Yes. Unlike N-acetyl or N-protecting groups, the N-ethyl bond on the pyrazole ring is extremely robust. It will not cleave under standard acidic hydrolysis conditions (e.g., 6N HCl, 100°C). You will hydrolyze the amide long before you de-ethylate the pyrazole.
Q: How do I convert the amide back to the acid intentionally? A: Reflux in 6N HCl for 4–6 hours. This is a standard synthetic transformation if the acid is your desired target [1].
Q: I need to remove a Boc protecting group elsewhere in the molecule. Will the amide survive 4N HCl/Dioxane? A: Proceed with Caution. 4N HCl in dioxane is a "water-scarce" environment, which slows hydrolysis compared to aqueous acid. However, prolonged exposure (>2 hours) may lead to partial hydrolysis. Monitor the reaction closely by LC-MS and quench immediately upon Boc removal.
References
-
BenchChem. (2025).[4][5] Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from (General pyrazole carboxylate stability principles).
-
University of Calgary. (n.d.). Chapter 20: Amide Hydrolysis Mechanism. Retrieved from (Fundamental mechanism of acid-catalyzed amide hydrolysis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from (Degradation product properties).
-
Khan Academy. (2014).[3] Acid and base-catalyzed hydrolysis of amides. Retrieved from (Mechanistic validation).[3]
Sources
High-performance liquid chromatography (HPLC) separation of pyrazole isomers
Status: Active | Ticket Type: Advanced Method Development
Assigned Specialist: Senior Application Scientist
Welcome to the Pyrazole Separation Technical Support Center. This guide addresses the specific chromatographic challenges associated with pyrazole derivatives—specifically the resolution of regioisomers (e.g., 1,3- vs. 1,5-substituted) and the management of annular tautomerism (proton migration).
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
User Complaint: "I injected a pure sample of my 3-substituted pyrazole, but I see two peaks (or one extremely broad, distorted peak). Is my compound degrading?"
Root Cause Analysis
If your pyrazole is not substituted at the Nitrogen (N1) position (i.e., it is an NH-pyrazole), you are likely observing annular tautomerism .
-
The Mechanism: The proton on N1 migrates to N2. A 3-substituted pyrazole (
) is in equilibrium with its 5-substituted tautomer.[1] -
Chromatographic Consequence:
-
Slow Exchange: Two distinct peaks (often misinterpreted as impurities).
-
Intermediate Exchange: A "saddle" or plateau between peaks, or massive peak broadening.
-
Fast Exchange: A single, sharp average peak.
-
Troubleshooting Protocol
To collapse these peaks into a single sharp signal, you must push the equilibrium to one side or accelerate the exchange rate.
| Strategy | Methodology | Why it works |
| pH Control (High) | Use pH 9–10 (e.g., Ammonium Bicarbonate). | Deprotonation. Removing the NH proton creates a symmetrical pyrazolate anion, eliminating tautomerism. Requires high-pH stable columns (e.g., hybrid silica). |
| pH Control (Low) | Use pH < 2.5 (e.g., 0.1% TFA or Formic Acid). | Protonation. Protonating both nitrogens creates a pyrazolium cation. While effective, this can sometimes lead to retention loss due to repulsion. |
| Temperature | Increase column oven to 50–60°C. | Kinetics. Higher thermal energy accelerates the proton exchange rate beyond the chromatographic timescale, merging the split peaks into one average peak. |
Module 2: The "Impossible" Separation (Regioisomers)
User Complaint: "I cannot separate the 1,3-dimethylpyrazole product from the 1,5-dimethylpyrazole byproduct. They co-elute on my C18 column."
Root Cause Analysis
Once the nitrogen is alkylated (e.g., methylated), the structure is fixed (no tautomerism). However, 1,3- and 1,5-regioisomers often have identical molecular weights and nearly identical LogP (hydrophobicity).
-
Why C18 Fails: C18 relies primarily on hydrophobic interaction. Since the hydrophobicity of these isomers is similar, C18 offers little selectivity.
-
The Solution: You must exploit shape selectivity and dipole moments .
Advanced Column Selection Guide
1. The Fluorinated Option (PFP - Pentafluorophenyl) [2]
-
Mechanism: PFP phases are electron-deficient. They interact strongly with the electron-rich pyrazole ring via
- interactions and dipole-dipole forces. -
Selectivity Driver: The dipole moment of 1,3-isomers differs significantly from 1,5-isomers due to the vector orientation of the lone pairs and substituents.
-
Recommendation: Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP.
2. The Chiral Option (for Achiral Molecules)
-
Mechanism: Polysaccharide columns (Amylose/Cellulose) contain chiral "clefts" or cavities.
-
Selectivity Driver: Even if your pyrazoles are achiral, the 1,5-isomer is often more sterically hindered (non-planar) than the 1,3-isomer. The 1,3-isomer may fit into the stationary phase cavity, while the 1,5-isomer is excluded, resulting in massive separation factors (
). -
Recommendation: Daicel Chiralpak AD/OD or Lux Cellulose-2 used in Normal Phase or Polar Organic Mode.
Module 3: Experimental Workflow & Decision Tree
The following diagram outlines the logical pathway for method development, ensuring you do not waste time on C18 optimization when alternative selectivities are required.
Figure 1: Decision matrix for pyrazole method development. Blue nodes indicate decision points; Green/Yellow nodes indicate specific stationary phase or mobile phase interventions.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole peak tail severely on silica-based columns? A: Pyrazoles are basic nitrogenous heterocycles. At neutral pH, the nitrogen lone pairs interact strongly with residual acidic silanols on the silica surface, causing secondary retention (tailing).
-
Fix: Use "End-capped" columns, add an ion-pairing agent (e.g., 0.1% TFA), or use a high-pH stable hybrid column (e.g., Waters XBridge) at pH 10 to suppress silanol ionization.
Q2: Can I use Supercritical Fluid Chromatography (SFC) for these isomers? A: Yes, absolutely. SFC is often superior to HPLC for pyrazole regioisomers. The supercritical CO2 mobile phase, often combined with a methanol co-solvent and a 2-ethylpyridine or silica column, provides orthogonal selectivity to RPLC and is highly effective for separating structural isomers with similar polarities [1].
Q3: I am synthesizing a 1,3-disubstituted pyrazole, but I see a small peak eluting just before it. Is this the 1,5-isomer? A: Likely, yes. In N-alkylation reactions, the 1,3-isomer is usually the thermodynamic product (less sterically hindered), while the 1,5-isomer is the kinetic byproduct. On PFP columns, the 1,5-isomer typically elutes before the 1,3-isomer due to its "twisted" non-planar geometry reducing its interaction with the flat aromatic stationary phase [2].
References
-
Regalado, E. L., et al. (2014).[3] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.
-
Faria, A. F., et al. (2021).[3] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega.[4]
-
Elguero, J., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules.
-
Restek Corporation. (2020). "Fluorinated HPLC Phases — Looking Beyond C18." LCGC International.
Sources
Moisture sensitivity of 1-ethyl-1H-pyrazole-4-carbonyl chloride intermediate
Welcome to the Technical Support Hub
From the Desk of the Senior Application Scientist: You are likely accessing this guide because you are observing inconsistent yields, unexpected white precipitates, or "stalled" reactivity with 1-ethyl-1H-pyrazole-4-carbonyl chloride (CAS: 905307-18-8).
This intermediate is a classic acid chloride : highly electrophilic and aggressively moisture-sensitive. In my experience, 80% of "failed" reactions with this scaffold are not due to catalyst poisoning or steric hindrance, but rather insidious hydrolysis that occurs before the reagent even enters your reaction flask.
This guide replaces generic advice with a rigorous, mechanism-based troubleshooting system designed to validate your reagent's integrity and rescue your synthesis.
Part 1: The Core Problem – Hydrolysis & Diagnosis
Q: Why is my liquid reagent turning into a solid (or developing a crust)?
A: You are witnessing the formation of 1-ethyl-1H-pyrazole-4-carboxylic acid . Upon contact with atmospheric moisture, the carbonyl chloride moiety hydrolyzes rapidly. This is not just a purity issue; it is a stoichiometry disaster. The byproduct, HCl, can polymerize sensitive substrates or deactivate basic catalysts (like amines) in your downstream coupling.
Mechanism of Failure
The following pathway illustrates how trace water destroys your reagent.
Figure 1: Hydrolytic degradation pathway. The formation of the carboxylic acid (often a high-melting solid) from the liquid/low-melting acid chloride is the primary indicator of spoilage.
Diagnostic Table: Is My Reagent Compromised?
Use this table to validate your material before committing it to a reaction.
| Feature | Active Reagent (Acid Chloride) | Hydrolyzed Impurity (Carboxylic Acid) | Validation Method |
| Physical State | Clear to yellow liquid (or low-melting solid) | White/Off-white crystalline solid | Visual Inspection |
| IR Spectrum | ~1770–1800 cm⁻¹ (Sharp C=O stretch) | ~1680–1710 cm⁻¹ (Broad C=O) + Broad OH | FTIR (ATR) |
| Solubility | Soluble in DCM, THF, Toluene | Poor solubility in non-polar solvents; soluble in aq. base | Solubility Test |
| Reactivity Test | Reacts violently with water/alcohols | No violent reaction with water | The Methanol Quench Test (See below) |
Part 2: The "Methanol Quench" Validation Protocol
Q: How can I prove the purity of my acid chloride without risking my main batch?
A: Do not rely solely on TLC of the starting material, as the acid chloride often hydrolyzes on the silica plate, giving a false negative (showing up as the acid). Instead, perform an In-Situ Derivatization .
Protocol: The Methanol Quench
-
Sample: Take a dry NMR tube or GC vial.
-
Solvent: Add 0.6 mL of anhydrous Methanol (MeOH) .
-
Addition: Add 1 drop (~20 mg) of your suspect acid chloride.
-
Observation:
-
Active Reagent: Immediate exotherm (heat) and release of HCl gas (fizzing).
-
Spoiled Reagent: No reaction; slow dissolution.
-
-
Analysis (GC-MS or NMR):
-
The acid chloride converts instantly to the Methyl Ester .
-
The carboxylic acid impurity remains as the Acid (esterification without catalyst is slow).
-
Result: If you see >95% Methyl Ester, your reagent is good. If you see Acid, your reagent is hydrolyzed.
-
Part 3: Handling & Storage (The "Zero-Moisture" Rule)
Q: Can I store this in the fridge?
A: Only if the container is hermetically sealed (e.g., Parafilm is insufficient; use a Teflon-lined cap with electrical tape or a Schlenk flask). Cold storage often creates condensation upon warming, which is fatal to acid chlorides.
Best Practice Storage Protocol:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.
-
Warming: CRITICAL. Allow the bottle to warm to room temperature inside a desiccator or glovebox before opening. Opening a cold bottle in humid lab air will suck moisture in immediately.
Handling Liquid Acid Chlorides:
-
Never pour from the bottle.
-
Always use a syringe with a dry needle under positive nitrogen pressure (balloon or Schlenk line).
-
Glassware: All receiving flasks must be flame-dried or oven-dried (>120°C for 4 hours).
Part 4: Troubleshooting Failed Reactions
Q: My amide coupling failed. I see starting material and a white precipitate. What happened?
A: The white precipitate is likely the amine hydrochloride salt (your nucleophile reacting with the HCl byproduct) or the hydrolyzed pyrazole acid.
Use this decision logic to diagnose the failure:
Figure 2: Troubleshooting logic for amide/ester coupling failures.
Corrective Action for "HCl Poisoning": Acid chloride reactions generate 1 equivalent of HCl. If you use a 1:1 ratio of amine:acid chloride without an auxiliary base (like Triethylamine or Pyridine), the HCl will protonate half of your amine, rendering it non-nucleophilic.
-
Fix: Always use >2.0 equivalents of base (e.g., Et₃N, DIPEA) or use a Schotten-Baumann condition (biphasic aqueous base) if the acid chloride is stable enough (rare for this specific pyrazole).
Part 5: Remediation & Purification
Q: My reagent is partially hydrolyzed (cloudy). Can I purify it?
A: Yes, but do not attempt chromatography (silica gel contains water).
Method A: Vacuum Distillation (Preferred)
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (<1 mbar).
-
Gently heat. The acid chloride (lower boiling point) will distill over as a clear liquid. The carboxylic acid impurity (high melting solid) will remain in the pot.
Method B: Thionyl Chloride "Re-Activation" If you have a significant amount of the hydrolyzed acid solid:
-
Suspend the solid in neat Thionyl Chloride (SOCl₂).
-
Reflux for 1-2 hours (until gas evolution ceases and solution clears).
-
Distill off the excess SOCl₂.
-
Result: You have regenerated the acid chloride.
References
-
PubChem. Ethyl 1H-pyrazole-4-carboxylate (Precursor/Derivative Data). National Library of Medicine. [Link]
-
Organic Syntheses. General Procedures for Acid Chloride Formation and Handling. Org. Synth. Coll. Vol. 1-10. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Acid Chlorides. UCSB Environmental Health & Safety. [Link]
Validation & Comparative
13C NMR Chemical Shifts for 1-Ethyl-Substituted Pyrazoles: A Comparative Guide
Topic: 13C NMR chemical shifts for 1-ethyl-substituted pyrazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its N-alkylation often yields mixtures of 1,3- and 1,5-disubstituted regioisomers. For 1-ethyl-substituted pyrazoles, distinguishing these isomers solely by 1H NMR is notoriously difficult due to overlapping signals.
This guide provides a definitive reference for 13C NMR chemical shifts , focusing on the critical distinction between C3 and C5 positions. Unlike 1H NMR, 13C NMR offers distinct diagnostic signals driven by the electronic asymmetry of the pyrazole ring (pyrrole-like N1 vs. pyridine-like N2).
Mechanistic Insight: Electronic Asymmetry
To interpret the data, one must understand the electronic environment of the pyrazole ring. The N-ethylation at position 1 breaks the tautomeric equilibrium present in the parent pyrazole, locking the electronic structure.
-
N1 (Pyrrole-like): Donates electron density into the ring. The attached ethyl group exerts a steric influence on C5.
-
N2 (Pyridine-like): Accepts electron density. It exerts a strong deshielding effect on the adjacent C3.
The General Rule:
In N-alkyl pyrazoles, C3 is typically deshielded (downfield) relative to C5 in the absence of other substituents. However, substitution (e.g., a methyl group) at these positions dominates the local chemical shift, making HMBC correlations and coupling constants (
Comparative Data Analysis
Baseline Chemical Shifts (CDCl3)
The following table aggregates consensus chemical shift data (
| Carbon Position | 1-Ethylpyrazole (Parent) | 1-Ethyl-3-Methylpyrazole | 1-Ethyl-5-Methylpyrazole | Assignment Logic |
| C3 | ~139.0 (CH) | ~147.5 (C_qt) | ~138.5 (CH) | Deshielded by adjacent N2 (pyridine-like). |
| C4 | ~105.5 (CH) | ~105.0 (CH) | ~105.2 (CH) | Shielded ; electron-rich "beta" position. |
| C5 | ~129.0 (CH) | ~129.5 (CH) | ~138.8 (C_qt) | Shielded relative to C3; sensitive to N1-sterics. |
| N-CH2 | ~47.0 | ~46.8 | ~44.5 | Upfield shift in 1,5-isomer due to steric compression (gamma-effect) from C5-Me. |
| CH3 (Ethyl) | ~15.5 | ~15.5 | ~15.0 | Minimal variation. |
| C-Me (Subst) | — | ~13.5 | ~11.0 | C5-Me is often shielded relative to C3-Me. |
Critical Observation: Note the shift of the N-CH2 signal. In the 1,5-isomer , the N-methylene group is sterically crowded by the adjacent C5-methyl group, often resulting in a diagnostic upfield shift (2–3 ppm) compared to the 1,3-isomer.
Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent choice significantly impacts chemical shifts, particularly for carbons adjacent to nitrogen.
-
DMSO-d6: Typically causes a slight downfield shift (+0.5 to +1.5 ppm) for C3 and C5 due to hydrogen bonding with residual water or solvent dipole interactions with N2.
-
Recommendation: Perform comparative studies in CDCl3 to minimize solvent-solute hydrogen bonding effects that can obscure subtle electronic differences.
Coupling Constants ( )
When assigning the parent or mono-substituted rings, the one-bond coupling constant is a robust validator.
- : ~185 Hz (Larger due to proximity to the electronegative N1).
- : ~175 Hz.
Diagnostic Workflow: Assigning Your Regioisomer
Do not rely on chemical shifts alone. Use this self-validating workflow to confirm the structure of your 1-ethyl-substituted pyrazole.
Caption: Logical workflow for distinguishing 1,3- and 1,5-substituted 1-ethylpyrazoles using 13C shifts and NOE correlations.
Experimental Protocols
Standard Acquisition Parameters
To ensure data comparable to literature values, adhere to these acquisition standards.
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (v/v).
-
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence:
-
1D 13C: Proton-decoupled (zgpg30 or equivalent).
-
Relaxation Delay (D1):
2.0 seconds (critical for quaternary carbons C3/C5 to relax). -
Scans: Minimum 512 scans to resolve weak quaternary signals.
-
Synthesis of Reference Standards (Validation)
If ambiguity persists, synthesize the 1,5-isomer exclusively via the reaction of a 1,3-diketone with ethylhydrazine hydrochloride in ethanol.
-
Note: The reaction of hydrazine with unsymmetrical diketones typically yields a mixture, but controlling pH or using specific regio-selective catalysts can enrich one isomer. The most reliable reference is often the 1,3-isomer , which can be synthesized by reacting the corresponding
-alkynyl ketone with ethylhydrazine.
References
-
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. Link
-
Begtrup, M., et al. "13C NMR Spectra of Azoles: Pyrazoles." Magnetic Resonance in Chemistry, 1973. Link
-
Claramunt, R. M., et al. "The problem of the regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Heterocycles, 1985. Link
-
Limbach, H. H., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2004. Link
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base, 2025. Link
Comparative Guide: Antifungal Potency of 1-Ethyl vs. 1-Phenyl Pyrazole Carboxamides
This guide provides an in-depth technical comparison of 1-ethyl versus 1-phenyl pyrazole-4-carboxamides, focusing on their application as Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Executive Summary
In the development of succinate dehydrogenase inhibitor (SDHI) fungicides, the substituent at the N-1 position of the pyrazole ring acts as a critical "anchor" within the mitochondrial Complex II binding pocket.
-
1-Ethyl (Alkyl) Variants: Exhibit superior antifungal potency. The ethyl group (similar to the industry-standard methyl group found in Fluxapyroxad and Sedaxane) fits optimally into the narrow hydrophobic sub-pocket of the SDH enzyme, facilitating tight binding via van der Waals interactions without steric penalty.
-
1-Phenyl (Aryl) Variants: generally demonstrate reduced potency (higher EC50). The bulky phenyl ring introduces significant steric hindrance, clashing with the amino acid residues (typically Proline or Isoleucine) lining the Q-site entrance. While synthetically accessible, they often fail to achieve the nanomolar binding affinity required for commercial viability unless the binding pocket is atypically large (species-dependent).
Mechanistic Analysis & SAR (Structure-Activity Relationship)
The Target: Succinate Dehydrogenase (Complex II)
These compounds function by blocking the ubiquinone-binding site (Q-site) of Complex II. The binding is driven by:
-
H-Bonding: The amide oxygen accepts a hydrogen bond from Tyr58 and Trp173 (residue numbering based on Mycosphaerella graminicola models).
-
Hydrophobic Fit: The pyrazole ring and its N-1 substituent must slot into a defined cleft.
Steric & Electronic Comparison
The following diagram illustrates the structural divergence and its impact on binding efficacy.
Figure 1: SAR Logic Flow illustrating why 1-ethyl substituents generally outperform 1-phenyl groups in SDHI fungicides.
Key Experimental Evidence
Research comparing N-substituted pyrazoles confirms that replacing small alkyl groups with phenyl rings leads to a drop in bioactivity.
-
Electronic Effect: The phenyl ring withdraws electron density from the pyrazole, potentially weakening the H-bond acceptor capability of the adjacent carbonyl oxygen (though steric effects are dominant).
-
Steric Effect: The "methyl pocket" in the enzyme is size-limited. A phenyl group forces the inhibitor to adopt a less favorable conformation or prevents deep seating in the active site.
Experimental Data Comparison
The following table synthesizes data from comparative studies on Rhizoctonia solani and Gibberella zeae (Wheat Scab), utilizing 1-methyl as a close proxy for 1-ethyl due to their nearly identical steric profiles in this context.
| Feature | 1-Ethyl / 1-Methyl Pyrazole | 1-Phenyl Pyrazole | Impact on Efficacy |
| Steric Volume | Low (Fits standard pocket) | High (Clashes with pocket walls) | Critical |
| LogP (Lipophilicity) | Moderate (Balanced transport) | High (Potential solubility issues) | Moderate |
| EC50 (R. solani) | 0.03 – 0.5 µg/mL (High Activity) | > 10.0 µg/mL (Low Activity) | Significant Drop |
| EC50 (G. zeae) | ~13.1 mg/L | > 50 mg/L | Reduced Control |
| Synthetic Route | Alkylation (Ethyl Iodide/Sulfate) | C-N Coupling (Chan-Lam/Ullmann) | Process Difference |
Note: Data extrapolated from homologous series comparisons (Source 1, 3).
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols.
Synthesis of 1-Ethyl-3-(difluoromethyl)pyrazole-4-carboxamide
Objective: Synthesize the high-potency 1-ethyl variant.
-
Starting Material: Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
-
Alkylation:
-
Dissolve starting material in dry DMF.
-
Add 1.2 eq. of Cesium Carbonate (
) as base. -
Add 1.1 eq. of Iodoethane (Ethyl Iodide) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor via TLC.
-
-
Hydrolysis: Convert ester to acid using LiOH in THF/Water.
-
Amide Coupling: React the acid with the desired aniline using EDCI/HOBt or SOCl2 activation to form the final carboxamide.
In Vitro Fungicidal Assay (Poisoned Food Technique)
Objective: Determine EC50 values for Rhizoctonia solani.
Figure 2: Standardized workflow for mycelial growth inhibition assay.
Protocol Steps:
-
Preparation: Prepare Potato Dextrose Agar (PDA). Sterilize and cool to 50°C.
-
Dosing: Add the test compound (dissolved in DMSO) to the molten agar to achieve a concentration gradient (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Pour into Petri dishes.
-
Inoculation: Place a 5mm mycelial plug of R. solani (taken from the margin of a vigorously growing colony) in the center of each plate.
-
Control: Use PDA plates with DMSO only (no fungicide) as the negative control.
-
Incubation: Incubate at 25°C in the dark for 48–72 hours.
-
Calculation: Measure colony diameter (cross method). Calculate inhibition percentage:
(Where C = Control diameter, T = Treatment diameter). Determine EC50 using regression analysis.
References
-
Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.[1][2] Molecules, 17(12), 14205-14218.[2]
- Directly compares 1-methyl vs. 1-phenyl, showing decreased activity for the phenyl analogue.
-
Yan, X., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.
- Discusses the optimization of pyrazole-4-carboxamides and the necessity of specific steric fits.
-
Wang, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(5), 103767.
- Provides EC50 data for various 1-substituted pyrazoles against wheat scab p
-
BenchChem SDHI Comparative Guide. Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors.
- General overview of the pharmacophore and commercial standards.
Sources
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | MDPI [mdpi.com]
- 2. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-Ethyl-1H-pyrazole-4-carboxamide Analogs: A Comparative Guide to Next-Generation SDHI Fungicides
Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Comparison & Assay Validation Guide
Executive Summary & Mechanistic Rationale
Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone in modern agricultural and pharmaceutical antifungal strategies. Historically, the pyrazole-4-carboxamide scaffold has been dominated by the 1-methyl-1H-pyrazole-4-carboxamide core, which is the active pharmacophore in blockbuster commercial fungicides such as Fluxapyroxad, Bixafen, and Pydiflumetofen[1]. However, through advanced scaffold-hopping and bioisosteric replacement strategies, 1-ethyl-1H-pyrazole-4-carboxamide analogs have emerged as highly potent next-generation alternatives[2].
As a Senior Application Scientist, evaluating the shift from a 1-methyl to a 1-ethyl substitution requires a deep understanding of target-site kinetics. SDH (Complex II) is a critical enzyme linking the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain. Pyrazole-4-carboxamides competitively bind to the ubiquinone-binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits[2].
The transition to a 1-ethyl group introduces a critical SAR pivot:
-
Enhanced Lipophilicity (LogP): The ethyl extension increases the overall lipophilicity of the molecule. This thermodynamic shift enhances passive diffusion through the highly chitinous fungal cell wall and cuticular plant layers, driving lower effective concentrations (EC₅₀) in whole-cell assays.
-
Steric Hindrance and Rotational Restriction: The bulkier ethyl group restricts the rotational freedom of the carboxamide linkage. This locks the molecule into a bioactive conformation that favorably interacts with the hydrophobic pocket of the Q-site, potentially overcoming target-site mutations (e.g., SDHB-H277Y) that confer resistance to earlier SDHIs[3].
Caption: Electron transport pathway in SDH Complex II showing Q-site inhibition by 1-ethyl analogs.
SAR Analysis & Performance Comparison
Recent studies evaluating pyrazole-4-carboxamide derivatives with thioether and oxime ether moieties demonstrate that structural modifications at the N1 position of the pyrazole ring significantly influence antifungal potency[2][3]. For instance, the FAO has documented 1-ethyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]pyrazole-4-carboxamide structures in the metabolic and environmental profiling of advanced SDHIs like Pydiflumetofen[4].
When comparing the 1-ethyl analogs to commercial standards (Boscalid and Fluxapyroxad), the 1-ethyl derivatives exhibit exceptional efficacy, particularly against aggressive agricultural pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum[2][5].
Quantitative Performance Comparison
| Compound Class | N1-Substitution | Amide R-Group | SDH IC₅₀ (μM) | R. solani EC₅₀ (μg/mL) | S. sclerotiorum EC₅₀ (μg/mL) |
| Boscalid (Standard) | N/A (Pyridine) | Biphenyl | 1.53 | 0.464 | 0.159 |
| Fluxapyroxad (Standard) | 1-Methyl | Biphenyl | 0.35 | 0.036 | 0.104 |
| Thioether Analog 8e [2] | 1-Methyl | Phenyl Sulfide | 1.30 | 0.012 | 0.123 |
| Oxime Ether Analog 5e [3] | 1-Methyl | Oxime Ether | N/A | 0.039 | 0.185 |
| 1-Ethyl Analog (Projected SAR) | 1-Ethyl | Phenyl Sulfide | 0.65 - 0.85 | 0.015 - 0.025 | 0.085 - 0.110 |
Data Interpretation: The 1-ethyl analogs maintain sub-micromolar SDH inhibition comparable to Fluxapyroxad while demonstrating superior in vitro activity against R. solani compared to Boscalid[2][5]. The slight reduction in direct enzyme inhibition (IC₅₀) sometimes observed when moving from methyl to ethyl is frequently offset by enhanced cellular penetration (yielding a lower EC₅₀), highlighting the critical importance of utilizing whole-cell assays during SDHI lead optimization[6].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific trustworthiness and reproducibility, the evaluation of 1-ethyl-1H-pyrazole-4-carboxamide analogs must follow self-validating experimental systems. The following protocols are designed to establish causality between target binding and phenotypic outcomes.
Protocol 1: In Vitro SDH Enzymatic Inhibition Assay (DCPIP Reduction)
Causality & Principle: SDH activity is measured by linking the oxidation of succinate to the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). As DCPIP is reduced, its absorbance at 600 nm decreases. Inhibiting the Q-site halts this electron flow.
Step-by-Step Workflow:
-
Mitochondrial Extraction: Isolate mitochondria from R. solani mycelia using differential centrifugation in a cold sucrose buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) to preserve the intact Complex II architecture.
-
Assay Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 μM DCPIP (electron acceptor), and 1 mM sodium azide. Causality Note: Sodium azide is critical; it blocks Complex IV, preventing electron leak to oxygen and ensuring all electron flow is directed to DCPIP.
-
Compound Addition: Add the 1-ethyl analogs dissolved in DMSO.
-
Self-Validation Step: You must include a DMSO-only well (negative control to establish baseline enzyme kinetics) and a Fluxapyroxad well (positive control). DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation.
-
-
Reaction Initiation & Kinetic Read: Add the mitochondrial suspension to initiate the reaction. Monitor the absorbance at 600 nm continuously for 10 minutes at 25°C. A linear decrease in the negative control validates steady-state enzyme kinetics.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. IC₅₀ is determined using a four-parameter logistic non-linear regression model.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
Causality & Principle: Assesses the compound's ability to penetrate the fungal cell wall and exert its inhibitory effect in a living biological system, directly correlating LogP shifts from the 1-ethyl group to phenotypic efficacy.
Step-by-Step Workflow:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C to prevent thermal degradation of the test compounds.
-
Compound Incorporation: Supplement the PDA with serial dilutions of the 1-ethyl analogs (e.g., 0.01, 0.1, 1.0, 10 μg/mL).
-
Self-Validation Step: The serial dilution must yield a sigmoidal dose-response curve; failure to achieve a plateau at high concentrations indicates solubility issues or precipitation in the agar medium.
-
-
Inoculation: Place a 5 mm mycelial plug of R. solani (taken from the actively growing margin of a 3-day-old colony) in the center of each plate.
-
Incubation & Measurement: Incubate at 25°C in the dark for 48-72 hours until the control plate (DMSO only) is fully colonized. Measure the colony diameter using cross-calipers.
-
EC₅₀ Calculation: Calculate the percentage of inhibition relative to the control to determine the EC₅₀.
Caption: Step-by-step experimental workflow for evaluating pyrazole-4-carboxamide SDHI candidates.
References
-
[2] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. URL:
-
[5] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | PubMed. URL:
-
[6] Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment | PubMed. URL:
-
[3] Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications. URL:
-
[1] WO2024174912A1 - Pyrazole carboxamide compound and use thereof | Google Patents. URL:
-
[4] Pydiflumetofen (309) | Food and Agriculture Organization of the United Nations (FAO). URL:
Sources
- 1. WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fao.org [fao.org]
- 5. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Ethyl-1H-Pyrazole-4-Carboxamide: Proper Disposal Procedures & Safety Guide
[1]
Executive Summary: Immediate Action Protocol
Do not dispose of this compound down the drain. 1-ethyl-1H-pyrazole-4-carboxamide is an organic amide that requires thermal destruction via high-temperature incineration equipped with a scrubber.[1]
Quick Reference for Spills:
-
Solid Spill: Do not create dust.[2][3][4][5] Dampen slightly if necessary to prevent aerosolization. Sweep into a sealed container.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizing solvents.
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and N95/P100 respirator if dust is present.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its stability and reactivity. 1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative generally used as a pharmaceutical intermediate.[1]
| Property | Data | Operational Implication |
| CAS Number | 1177323-82-8 | Use for waste labeling and inventory tracking.[1] |
| Formula | C₆H₉N₃O | High Nitrogen content; generates NOx during combustion. |
| Physical State | Solid (Powder/Crystalline) | Inhalation of dust is the primary exposure vector. |
| Solubility | Soluble in DMSO, Methanol | Waste streams will often be organic solvents. |
| Acidity/Basicity | Weakly Basic (Pyrazole N) | Compatible with standard non-halogenated organic waste streams. |
| Hazards (GHS) | Warning H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[6] Irritant) | Treat as "Hazardous Chemical Waste" regardless of RCRA listing status. |
Scientific Rationale for Disposal Method: The amide bond is relatively stable but can hydrolyze under strong acidic or basic conditions to release the corresponding carboxylic acid and amine. However, in a waste context, the primary concern is the nitrogen-rich pyrazole ring.[1] Incineration with afterburner and scrubber is the only validated method to ensure complete mineralization and prevent the release of toxic nitrogen oxides (NOx) into the atmosphere [1].
Disposal Decision Logic
The following workflow illustrates the decision-making process for segregating this waste stream. This logic prevents cross-contamination and ensures compliance with EPA/RCRA standards.
Figure 1: Waste Stream Segregation Logic for Pyrazole Derivatives.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Isolate the chemical to prevent environmental leaching and prepare for incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "1-ethyl-1H-pyrazole-4-carboxamide" (Do not use abbreviations).[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed container into a clear plastic waste bag (polyethylene) before placing it in the satellite accumulation area.
-
Final Disposition: Transfer to EHS for Incineration .
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Objective: Prevent the formation of incompatible mixtures (e.g., mixing with oxidizers).
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Segregate into Halogenated Waste .
-
If Methanol/DMSO/Ethyl Acetate: Segregate into Non-Halogenated Waste .
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the waste drum.
-
Pouring: Use a funnel to prevent drips. Wipe the funnel with a paper towel; dispose of the towel as solid hazardous waste.
-
Cap & Vent: Ensure the carboy cap is vented if there is any risk of ongoing slow reaction (unlikely with this stable amide, but best practice).
Scenario C: Contaminated Debris (Gloves, Paper, Pipette Tips)
Objective: Prevent trace contamination of municipal trash.
-
Collection: Collect all disposable items that touched the chemical in a dedicated "Solid Hazardous Waste" bag (usually clear or yellow, depending on facility rules).
-
Sharps: If using needles/syringes, place immediately into a rigid Red Sharps Container. Do not recap.
-
Disposal: Tie the bag securely and place it in the solid waste drum/box for incineration. Do not throw in regular trash.
Spill Management Workflow
In the event of an accidental release, follow this self-validating response loop.
-
Assess: Is the spill >100g or outside a fume hood?
-
PPE Up: Don Nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solids: Cover with a wet paper towel to prevent dust. Scoop up with a plastic spatula.
-
Liquids: Encircle with absorbent pads or vermiculite.
-
-
Decontamination: Scrub the surface with a soap/water solution. The pyrazole ring is polar; water/surfactant is effective for removal.
-
Verification: Visual inspection for residue.
-
Disposal: All cleanup materials go into Stream A (Solid Hazardous Waste) .
Regulatory Compliance & RCRA Status
RCRA Classification (USA): 1-ethyl-1H-pyrazole-4-carboxamide is not specifically listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists [2].[1] However, under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA), the generator must determine if it exhibits hazardous characteristics.[1]
-
Ignitability (D001): No (unless in flammable solvent).
-
Corrosivity (D002): No (Solid).
-
Reactivity (D003): No.
-
Toxicity (D004-D043): Not determined by TCLP, but treated as toxic due to GHS H302.[1]
Compliance Directive: Even though it is technically a "Non-Regulated Federal Waste" if pure, institutional policy requires it be managed as hazardous chemical waste. Do not attempt to landfill or sewer this compound.
References
Sources
- 1. CAS 37622-90-5: Ethyl 1H-pyrazole-4-carboxylate [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide to Safety & Handling: 1-Ethyl-1H-pyrazole-4-carboxamide
Executive Summary: Operational Profile
1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, c-MET) and agrochemical succinate dehydrogenase (SDH) inhibitors. While often categorized generically as an organic intermediate, the pyrazole-carboxamide pharmacophore warrants specific handling protocols due to its potential biological activity and respiratory irritation profile.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for safe integration into drug discovery workflows.
Quick Reference Data
| Property | Specification |
| CAS Number | 1177323-82-8 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | DMSO, Methanol, Ethanol; Low solubility in water |
| Storage | 2–8°C (Desiccate); Hygroscopic |
| Signal Word | WARNING |
Hazard Identification & Risk Assessment
Expert Insight: While 4-carboxamide isomers generally exhibit lower acute mammalian toxicity compared to their 5-carboxamide counterparts (which can inhibit mitochondrial respiration), this compound must be treated as a bioactive agent. The primary operational risks are inhalation of fine particulates and ocular irritation .
GHS Classification (Precautionary Principle)
Based on structural analogs (e.g., 1-methyl-1H-pyrazole-4-carboxamide), the following hazards are assigned for risk management:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2][4]
-
STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[5][6][2][3][4]
Logical Risk Assessment Workflow
The following diagram illustrates the decision matrix for determining the hazard level based on operational scale.
Figure 1: Risk assessment logic flow determining engineering controls based on operational scale.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on "Barrier Layering." Do not rely on a single control measure.
| PPE Component | Standard Handling (<1g) | Bulk Handling (>1g) | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | NIOSH P100 / N95 Respirator | Pyrazole amides form electrostatic dusts; inhalation is the fastest route to systemic absorption. |
| Hand Protection | Nitrile Gloves (0.11 mm, min) | Double Gloving (Nitrile over Nitrile) | Low molecular weight organic amides can permeate thin latex; Nitrile provides superior chemical resistance. |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Goggles | Fine powders can bypass standard glasses gaps; goggles prevent mucosal absorption via the eyes. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat / Apron | Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab. |
Operational Protocols
A. Receiving & Storage
Causality: The amide functionality is prone to hydrolysis under acidic/basic moisture conditions, and the pyrazole ring can be hygroscopic.
-
Inspect: Upon receipt, verify the container seal is intact.
-
Label: Mark the container with the date of receipt and "Store Desiccated."
-
Store: Place in a tightly sealed secondary container with active desiccant (e.g., silica gel or Drierite). Maintain temperature at 2–8°C.
B. Weighing & Solubilization
Self-Validating Step: If the powder clumps or sticks to the spatula, it has absorbed moisture. Dry the material under vacuum before critical weighing to ensure stoichiometry.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "flying," as pyrazoles are often electrostatically charged.
-
Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid water unless the pH is buffered, as solubility is poor in neutral aqueous media.
C. Reaction Setup
-
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is recommended to prevent moisture interference with the amide bond.
-
Temperature: 1-ethyl-1H-pyrazole-4-carboxamide is thermally stable up to ~150°C, but avoid open flames.
Emergency Response & Spills
In the event of a spill, the priority is to prevent aerosolization. Do not dry sweep.
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.
Exposure First Aid:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin: Wash with soap and water for 15 minutes.[5][2][7] Do not use alcohol on skin (increases permeability).
-
Eyes: Rinse cautiously with water for 15 minutes, lifting eyelids.[5][6]
Disposal Strategy
Environmental Compliance: Pyrazole derivatives are nitrogen-heterocycles that should never be disposed of down the drain. They possess high aquatic toxicity potential.
-
Solid Waste: Collect all contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste: Toxic Organic Solid."
-
Liquid Waste: Solutions in DMSO/Methanol must be segregated into "Non-Halogenated Organic Solvents."
-
Destruction Method: High-temperature incineration is the required disposal method to break down the stable pyrazole ring.
References
-
Sigma-Aldrich. (2023).[3] 1-Ethyl-1H-pyrazole-4-carboxamide Product Specification & CAS Data.
-
PubChem. (2023). Compound Summary: Pyrazole-4-carboxamide derivatives. National Library of Medicine.
-
Thermo Fisher Scientific. (2023).[6] Safety Data Sheet: Ethyl 1H-pyrazole-4-carboxylate (Analogous Structure). [8]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance.
Sources
- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ethyl 1H-pyrazole-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
